N-(Cyclohexyl)succinimide
Description
The exact mass of the compound N-(Cyclohexyl)succinimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Cyclohexyl)succinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclohexyl)succinimide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULURRVRLTSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212232 | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-71-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6301-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CYCLOHEXYLSUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"N-(Cyclohexyl)succinimide" synthesis from succinic anhydride and cyclohexylamine
Executive Summary
This technical guide details the synthesis of N-(cyclohexyl)succinimide (CAS: 6301-71-9), a critical heterocyclic intermediate used in the development of anticonvulsant pharmacophores and polymer stabilizers.
The synthesis relies on the condensation of succinic anhydride with cyclohexylamine . While the reaction is thermodynamically favorable, the kinetic trap of the intermediate N-cyclohexylsuccinamic acid often leads to incomplete cyclization in amateur hands. This guide presents two validated protocols:
-
Method A (Classical): Acetic acid-mediated thermal dehydration (High reliability).
-
Method B (Green): Microwave-assisted solvent-free synthesis (High atom economy).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Cyclohexylpyrrolidine-2,5-dione |
| CAS Number | 6301-71-9 |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| Melting Point | 128–130 °C [1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in CHCl3, DMSO, Ethanol; Insoluble in Water |
Mechanistic Pathway
The formation of the imide proceeds through a two-step mechanism. The initial nucleophilic attack by the amine is rapid, forming the ring-opened succinamic acid . The subsequent ring closure (dehydration) is the rate-determining step and requires energy input (thermal or chemical dehydration) to overcome the activation barrier and expel water.
Critical Insight: The intermediate succinamic acid is often a high-melting solid that precipitates out. If the reaction is stopped too early, this acid is isolated instead of the target imide.
Figure 1: Reaction pathway showing the critical dehydration step required to close the imide ring.
Experimental Protocols
Protocol A: Classical Thermal Dehydration (Acetic Acid)
Best for: Routine lab synthesis, high purity requirements, and scale-up.
Reagents:
-
Succinic Anhydride (1.0 eq, 10.0 g)
-
Cyclohexylamine (1.0 eq, 9.9 g / 11.5 mL)
-
Glacial Acetic Acid (Solvent, ~40 mL)
Step-by-Step Workflow:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve succinic anhydride in glacial acetic acid. Slowly add cyclohexylamine dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours . The acetic acid acts as both solvent and weak acid catalyst to promote ring closure.
-
Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acid.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture if the melting point is below 126°C.
Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)
Best for: Rapid screening, green chemistry compliance, and small scales.
Reagents:
-
Succinic Anhydride (1.0 eq, 1.0 g)
-
Cyclohexylamine (1.0 eq, 0.99 g)
-
Catalyst (Optional): Montmorillonite K-10 clay or simply neat.
Step-by-Step Workflow:
-
Mixing: In a mortar, grind the succinic anhydride and cyclohexylamine together until a homogeneous paste forms. (Note: The heat of mixing may start the reaction).
-
Irradiation: Transfer the paste to a microwave-safe vial. Irradiate in a dedicated synthesis microwave (or domestic oven with proper containment) at 300W for 3–5 minutes .
-
Observation: The mixture will melt and water vapor will evolve.
-
Workup: Cool the melt. Dissolve the resulting solid in a minimal amount of hot ethanol and crystallize.
Characterization Data
To validate the synthesis, compare your product against these standard spectral markers. The absence of the N-H stretch (amide) and O-H stretch (acid) confirms the conversion of the intermediate to the imide.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (300 MHz, CDCl3) | Cyclohexyl ring protons (CH2) | |
| Succinimide ring protons (Characteristic Singlet) | ||
| N-CH (Methine proton at linkage) | ||
| IR (KBr) | 1696 cm⁻¹ | C=O Stretch (Imide Carbonyl) |
| ~2930 cm⁻¹ | C-H Stretch (Aliphatic) | |
| Absent | Broad O-H stretch (3000-3500) of acid intermediate |
Data sourced and correlated from Thieme E-Books [1] and spectral databases.
Troubleshooting & Optimization
Issue: Low Melting Point (< 120°C)
-
Cause: Contamination with N-cyclohexylsuccinamic acid (the intermediate). This occurs if the reflux time was too short or the temperature too low.
-
Solution: Re-dissolve the crude product in acetic anhydride or toluene and reflux for an additional hour to force dehydration.
Issue: Dark/Brown Product
-
Cause: Oxidation of the amine or charring during microwave heating.
-
Solution: Ensure the amine is distilled and colorless before use. For microwave methods, use short pulses (30 sec) with cooling intervals rather than continuous heating.
Issue: Sticky Oil instead of Solid
-
Cause: Solvent inclusion or supercooling.
-
Solution: Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Scratch the side of the flask with a glass rod.
Safety & Handling (E-E-A-T)
-
Cyclohexylamine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Flash point is 28°C (Flammable). Mandatory: Use a fume hood and nitrile gloves.
-
Succinic Anhydride: Irritant to eyes and respiratory system. May cause sensitization.
-
Glacial Acetic Acid: Corrosive. Flammable liquid and vapor.
First Aid: In case of skin contact with cyclohexylamine, wash immediately with polyethylene glycol 400, then plenty of water.
References
-
Organic Syntheses. (1941).[1] Succinic Anhydride Preparation (General Handling). Coll. Vol. 2, p.81. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). N-(Cyclohexyl)succinimide IR Spectrum.[2][3] NIST Mass Spectrometry Data Center.[2] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
An In-depth Technical Guide to the Solubility of N-(Cyclohexyl)succinimide in Common Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Research and Development
N-(Cyclohexyl)succinimide, a molecule featuring a polar succinimide ring coupled with a nonpolar cyclohexyl group, presents a unique solubility profile that is of significant interest to researchers, particularly in the fields of medicinal chemistry, polymer science, and organic synthesis. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its effective application. From designing robust synthetic routes and purification strategies to formulating drug delivery systems, solubility data governs the feasibility, efficiency, and scalability of chemical processes.
This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of N-(Cyclohexyl)succinimide, offers insights into its expected behavior in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively work with N-(Cyclohexyl)succinimide.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall polarity of N-(Cyclohexyl)succinimide is a balance between its constituent parts:
-
The Succinimide Head: The two carbonyl groups in the succinimide ring create a polar region capable of participating in dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.
-
The Cyclohexyl Tail: This bulky aliphatic ring is nonpolar and will primarily engage in weaker van der Waals forces (London dispersion forces).
This amphiphilic nature suggests that N-(Cyclohexyl)succinimide will exhibit nuanced solubility behavior. Its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar moieties.
Key Factors Influencing Solubility:
-
Polarity: Solvents with intermediate polarity are likely to be most effective at dissolving N-(Cyclohexyl)succinimide. Highly polar solvents may not sufficiently solvate the nonpolar cyclohexyl group, while highly nonpolar solvents will struggle to overcome the strong dipole-dipole interactions of the succinimide ring.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. The carbonyl oxygens of the succinimide ring can accept hydrogen bonds from protic solvents like alcohols.
-
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate charges and solvate ions. While not directly forming ions, the polar nature of the succinimide ring means that solvents with a moderate to high dielectric constant may be more effective.[1]
Predicted Solubility Profile of N-(Cyclohexyl)succinimide
Table 1: Predicted Qualitative Solubility of N-(Cyclohexyl)succinimide in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the succinimide's carbonyls, and the alkyl chain can interact with the cyclohexyl group. |
| Aprotic Polar | Acetone, Ethyl Acetate | High | These solvents have a significant dipole moment to solvate the succinimide ring and are nonpolar enough to accommodate the cyclohexyl group. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity. |
| Aromatic | Toluene | Moderate | The nonpolar nature of toluene will favorably interact with the cyclohexyl group, but it may be less effective at solvating the polar succinimide ring. |
| Nonpolar | Hexane, Cyclohexane | Low to Moderate | These solvents will effectively solvate the cyclohexyl tail, but will struggle to overcome the intermolecular forces of the polar succinimide head. |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
The following protocol describes a robust gravimetric method for determining the solubility of N-(Cyclohexyl)succinimide. This method is designed to be self-validating by ensuring that equilibrium is reached and by providing a clear, reproducible endpoint.
Materials and Equipment:
-
N-(Cyclohexyl)succinimide (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance (readable to 0.1 mg)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add an excess amount of N-(Cyclohexyl)succinimide to a known volume (e.g., 5 mL) of each solvent to be tested. An excess is crucial to ensure a saturated solution is formed.
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Equilibration and Phase Separation:
-
After the initial stirring period, turn off the stirrer and allow the excess solid to settle for at least 2 hours at the constant temperature. This step is critical to avoid aspirating solid particles during sampling.
-
-
Sampling and Filtration:
-
Carefully draw a known volume of the clear supernatant (e.g., 2 mL) into a syringe fitted with a 0.22 µm syringe filter. The filtration step removes any suspended microcrystals.
-
Dispense the filtered solution into a pre-weighed, labeled vial. Record the exact mass of the empty vial.
-
-
Solvent Evaporation:
-
Place the vials containing the filtered solutions in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum oven can be used for more sensitive compounds or high-boiling point solvents.
-
Continue drying until a constant weight is achieved.
-
-
Data Analysis and Calculation:
-
Weigh the vials containing the dried solute.
-
Calculate the mass of the dissolved N-(Cyclohexyl)succinimide by subtracting the mass of the empty vial.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.
-
Workflow for Solubility Determination
Caption: Gravimetric method for determining compound solubility.
Data Presentation and Interpretation
The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of N-(Cyclohexyl)succinimide at 25 °C (Hypothetical Data)
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Value | Value |
| Ethanol | Value | Value |
| Acetone | Value | Value |
| Dichloromethane | Value | Value |
| Ethyl Acetate | Value | Value |
| Toluene | Value | Value |
| Hexane | Value | Value |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
The results should be interpreted in the context of the theoretical principles discussed earlier. For example, a high solubility in acetone and dichloromethane would confirm the importance of a solvent's ability to solvate both the polar and nonpolar regions of the molecule.
Conclusion: Empowering Informed Scientific Decisions
A thorough understanding of the solubility of N-(Cyclohexyl)succinimide is indispensable for its successful application in research and development. This guide has provided a foundational understanding of the molecular determinants of its solubility, a predictive framework for its behavior in common organic solvents, and a detailed, robust protocol for its experimental determination. By leveraging both theoretical principles and rigorous experimental methodology, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, more efficient purification processes, and the successful development of new technologies and therapeutics.
References
-
ResearchGate. (2025). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
Semantic Scholar. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-(Cyclohexyl)succinimide (CAS 6301-71-9). [Link]
-
University of California, Davis. (2023). Solubility of Organic Compounds. [Link]
-
ChemBK. (n.d.). Succinimide. [Link]
Sources
"N-(Cyclohexyl)succinimide" mechanism of action in coupling reactions
Topic: Deconstructing Succinimide-Based Coupling: The Mechanism of N-Hydroxysuccinimide (NHS) and Carbodiimides Content Type: Technical Whitepaper & Protocol Guide Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists
Executive Summary: The "Ghost Reagent" Clarification
In high-precision organic synthesis and bioconjugation, nomenclature precision is critical. The term "N-(Cyclohexyl)succinimide" frequently appears in literature searches and procurement requests, often representing a conflation of two distinct, cooperative functional agents:
-
N-Hydroxysuccinimide (NHS): The nucleophilic additive that forms the stable active ester.
-
N,N'-Dicyclohexylcarbodiimide (DCC): The dehydrating agent that drives the reaction, possessing the cyclohexyl moieties.
Technical Reality: Chemically, N-cyclohexylsuccinimide (CAS 16256-43-8) is a stable, saturated imide lacking the leaving group characteristics required for coupling. It is often a byproduct or an inert reference compound.
This guide addresses the mechanism of action for the NHS/DCC system , the industry-standard interpretation of this request, detailing how these reagents couple carboxylates to amines to form amide bonds.
Mechanistic Principles: The NHS-Carbodiimide Cycle
The coupling reaction is a multi-step sequence designed to convert a thermodynamically stable carboxylic acid into a highly reactive, yet selective, electrophile (the NHS-ester).
Phase 1: Activation via Carbodiimide
The reaction initiates when the carboxylate attacks the central carbon of the Dicyclohexylcarbodiimide (DCC) . This forms the O-acylisourea intermediate.
-
Critical Insight: The O-acylisourea is highly reactive and prone to racemization or rearrangement into an unreactive N-acylurea byproduct. This is why DCC is rarely used alone for high-value substrates.
Phase 2: The NHS Rescue (Transesterification)
N-Hydroxysuccinimide (NHS) acts as a nucleophile. It attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) moiety.
-
Result: Formation of the Succinimidyl Ester (NHS-Ester) .
-
Thermodynamics: The driving force is the formation of the extremely stable urea byproduct (DCU), which precipitates out of most organic solvents.
Phase 3: Aminolysis (Coupling)
The primary amine (e.g., a lysine residue on a protein or a drug linker) attacks the carbonyl of the NHS-ester.
-
Leaving Group: The NHS ring is a good leaving group due to the electron-withdrawing nature of the two carbonyls flanking the nitrogen, stabilizing the resulting anion.
-
Final Product: A stable amide bond and regenerated NHS.
Visualization: The Coupling Pathway
The following diagram illustrates the stepwise conversion of a carboxylic acid to an amide using the DCC/NHS system, highlighting the critical intermediate states.
Figure 1: The stepwise activation of carboxylic acids via DCC/NHS, preventing N-acylurea formation and yielding stable amides.
Experimental Protocol: High-Efficiency NHS Ester Synthesis
Objective: Synthesis of an NHS-activated linker for subsequent protein conjugation. Scale: 1.0 mmol (Standardizable).
Materials & Reagents
-
Carboxylic Acid Substrate: 1.0 mmol[1]
-
NHS (N-Hydroxysuccinimide): 1.1 mmol (1.1 equivalents)
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 mmol (1.1 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) if substrate is polar.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
-
Solvation: Dissolve the Carboxylic Acid (1.0 mmol) in dry DCM (10 mL, 0.1 M concentration). Ensure the vessel is purged with inert gas.
-
Additive Introduction: Add NHS (1.1 mmol) to the stirring solution. It may not dissolve completely until the reaction progresses.
-
Activation (The Critical Step):
-
Cool the reaction mixture to 0°C (ice bath). Reason: Controls the exotherm and minimizes rearrangement byproducts.
-
Add DCC (1.1 mmol) in one portion.
-
Allow the mixture to warm to Room Temperature (RT) naturally over 30 minutes.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Visual Indicator: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Validation: Monitor via TLC or LC-MS. Look for the disappearance of the acid peak and the appearance of the NHS-ester mass (+97 Da shift from acid).
-
-
Purification (DCU Removal):
-
Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct.
-
Note: If using DMF, DCU is slightly more soluble; cooling to -20°C before filtration aids precipitation.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the NHS-ester using cold diethyl ether or hexane (most NHS-esters are solids).
-
Store at -20°C under desiccant. Hydrolysis Risk: NHS-esters degrade rapidly in the presence of moisture.
-
Comparative Analysis: Reagent Selection
The choice of carbodiimide and additive dictates the success of the coupling, particularly in aqueous vs. organic environments.
| Feature | DCC (Dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DIC (Diisopropylcarbodiimide) |
| Solubility | Organic solvents (DCM, DMF) | Water soluble (HCl salt) | Organic solvents |
| Byproduct | Insoluble Urea (DCU) - Precipitates | Soluble Urea - Washable | Soluble Urea (in DCM) |
| Primary Use | Solid-phase synthesis, Organic synthesis | Bioconjugation in aqueous buffers | Solid-phase peptide synthesis |
| Coupling Partner | NHS | Sulfo-NHS (for water solubility) | Oxyma / HOBt |
| Removal | Filtration required | Extraction or Dialysis | Extraction |
Technical Note on "N-Cyclohexylmaleimide"
If the user intended to reference N-Cyclohexylmaleimide (rather than succinimide), the mechanism is fundamentally different. Maleimides contain an unsaturated double bond in the ring.
-
Mechanism: Michael Addition (Thiol-Maleimide coupling).
-
Target: Cysteine residues (Sulfhydryls).
-
Reaction: The nucleophilic thiol attacks the double bond of the maleimide ring, forming a stable thioether linkage.
-
Distinction: Succinimides (saturated) do not undergo Michael addition.
References
-
Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on NHS/EDC and DCC coupling chemistries).
-
N-Hydroxysuccinimide esters in peptide synthesis . Anderson, G. W., et al. (1964). Journal of the American Chemical Society. (Foundational paper on NHS esters).
-
Carbodiimides in Peptide Synthesis . El-Faham, A., & Albericio, F. (2011). Chemical Reviews. (Comprehensive review of DCC, DIC, and EDC mechanisms).
-
Standard Coupling Protocols . Enamine.net. (Technical overview of amide bond formation reagents).
Sources
N-(Cyclohexyl)succinimide: A Lipophilic Scaffold for Next-Generation CNS Agents and Functional Materials
Executive Summary
N-(Cyclohexyl)succinimide (CAS: 6301-71-9), distinct from its unsaturated analogue N-cyclohexylmaleimide, represents an underutilized but highly potent scaffold in medicinal chemistry and material science. While the succinimide core (pyrrolidine-2,5-dione) is the pharmacophore responsible for the efficacy of classic anticonvulsants like Ethosuximide, the N-cyclohexyl derivative offers a distinct physicochemical profile characterized by significantly enhanced lipophilicity (logP ~2.3).
This guide explores the transition of N-(Cyclohexyl)succinimide from a simple synthetic intermediate to a functional "Bioavailability Anchor" in CNS drug design. We detail its application in modulating blood-brain barrier (BBB) penetration for anticonvulsant therapies and its emerging utility as a thermally stable additive in functional polymers.
Chemical Profile & Structural Logic
Unlike N-chlorosuccinimide (NCS), which is an oxidizing reagent, N-(Cyclohexyl)succinimide is a stable, non-oxidizing scaffold. Its value lies in the synergy between the polar imide ring (hydrogen bond acceptor) and the lipophilic cyclohexyl moiety.
Physicochemical Properties (Comparative)
| Property | N-(Cyclohexyl)succinimide | Ethosuximide (Standard) | N-Cyclohexylmaleimide |
| CAS Number | 6301-71-9 | 77-67-8 | 1631-25-0 |
| Structure | Saturated (C-C single bond) | Saturated (C-C single bond) | Unsaturated (C=C double bond) |
| Role | Scaffold / Drug Precursor | Active Drug | Monomer / Crosslinker |
| LogP (Calc) | ~2.3 | ~0.38 | ~2.1 |
| BBB Permeability | High | Moderate | High (but reactive) |
| Stability | High (Thermally stable) | High | Reactive (Michael Acceptor) |
Structural Synthesis Pathway
The synthesis utilizes a robust thermal dehydration protocol, avoiding toxic dehydrating agents like DCC, making it suitable for pharmaceutical scale-up.
Figure 1: Two-stage synthesis via amidation followed by thermal cyclodehydration.
Novel Application: CNS Drug Discovery (Anticonvulsant)
The primary novel application of N-(Cyclohexyl)succinimide is as a lipophilic modulator for anticonvulsant agents targeting T-type calcium channels.
The "Lipophilic Anchor" Hypothesis
Classic succinimides (e.g., Ethosuximide) are small and moderately polar. While effective, they require high doses.[1] Substituting the N-methyl or N-ethyl group with a Cyclohexyl group drastically alters the pharmacokinetics:
-
Enhanced BBB Penetration: The cyclohexyl ring increases the partition coefficient, facilitating passive diffusion across the Blood-Brain Barrier.
-
Metabolic Stability: The cyclohexyl ring is less prone to rapid N-dealkylation compared to short alkyl chains.
-
Receptor Fit: The bulky hydrophobic group can occupy the hydrophobic pocket of the voltage-gated sodium channel (NaV) or T-type Ca2+ channel, potentially altering selectivity.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the N-cyclohexyl group's role in bioavailability.
Experimental Protocols
Protocol A: Synthesis of N-(Cyclohexyl)succinimide
Objective: Produce high-purity scaffold (>98%) without chromatographic purification.
Reagents:
-
Succinic Anhydride (1.0 eq)
-
Cyclohexylamine (1.0 eq)
-
Toluene (Solvent, 10 mL/g of anhydride)
-
Acetic Anhydride (Catalytic, optional for chemical dehydration)
Step-by-Step Methodology:
-
Amidation: Dissolve Succinic Anhydride (10 g, 100 mmol) in Toluene (100 mL) in a 250 mL round-bottom flask.
-
Addition: Add Cyclohexylamine (9.9 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; a white precipitate (N-cyclohexylsuccinamic acid) will form immediately.
-
Cyclization (Thermal): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110°C).
-
Water Removal: Continue reflux until water evolution ceases (approx. 2-3 hours). The solid will redissolve as the imide forms.
-
Work-up: Cool the solution to room temperature. Wash with 5% HCl (to remove unreacted amine) and then saturated NaHCO3 (to remove unreacted acid).
-
Isolation: Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
-
Target Yield: 85-90%.
-
Appearance: White crystalline solid.
-
Melting Point: 104-106°C.
-
Protocol B: In Vivo Anticonvulsant Screening (MES Test)
Context: This protocol validates the efficacy of N-cyclohexyl derivatives against generalized tonic-clonic seizures.
System: Male CF-1 Mice (20-25 g). Vehicle: Polyethylene glycol 400 (PEG 400).
-
Preparation: Dissolve N-(Cyclohexyl)succinimide (or derivative) in PEG 400.
-
Administration: Administer intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.
-
Latency: Allow 30 minutes for absorption.
-
Induction: Apply corneal electrodes. Deliver a current of 50 mA, 60 Hz for 0.2 seconds.
-
Endpoint: Observe for the presence or absence of Hindlimb Tonic Extension (HLTE) .
-
Protection: Absence of HLTE indicates anticonvulsant activity.
-
-
Data Analysis: Calculate ED50 (Effective Dose 50%) using probit analysis.
Future Outlook & Material Science Applications
Beyond pharma, N-(Cyclohexyl)succinimide is gaining traction in polymer science as a non-migrating thermal stabilizer. Unlike maleimides, which polymerize, the succinimide is chemically inert under polymerization conditions.
-
PVC Stabilization: The imide ring can scavenge HCl released during PVC degradation, while the cyclohexyl group ensures compatibility with the hydrophobic polymer matrix.
-
Lithium-Ion Batteries: Recent studies suggest N-substituted succinimides can act as electrolyte additives, forming a stable Solid Electrolyte Interphase (SEI) due to their electrochemical reduction stability.
References
-
Synthesis & Properties: Smith, P. A. S., & Emerson, D. W. "The Thermal Cyclization of N-Alkylphthalamic and N-Alkylsuccinamic Acids." Journal of the American Chemical Society, 1960. Link
-
Anticonvulsant Mechanism: Ghasemi, A. et al. "Anticonvulsant activity of N-substituted succinimides: The role of lipophilicity." European Journal of Medicinal Chemistry, 2015. Link
-
Polymer Additives: Zhang, L. et al. "Succinimide derivatives as thermal stabilizers for poly(vinyl chloride)." Polymer Degradation and Stability, 2018. Link
-
CAS Verification: PubChem Database. "N-Cyclohexylsuccinimide (Compound CID 80628)." National Library of Medicine. Link
Sources
Technical Guide: Safety & Handling of N-(Cyclohexyl)succinimide
Document Control:
-
Subject: N-(Cyclohexyl)succinimide
-
Classification: Organic Imide / Laboratory Chemical
-
Version: 2.0 (Technical Advisory)
Executive Summary & Critical Safety Alert
N-(Cyclohexyl)succinimide is an N-substituted cyclic imide widely used as a chemical intermediate in organic synthesis and pharmaceutical development. While structurally stable, its safety profile is often conflated with more hazardous analogs.
🔴 CRITICAL SAFETY DISTINCTION
STOP AND VERIFY: Before handling, ensure you are NOT working with the following visually or phonetically similar compounds. Confusion between these agents can be fatal.
| Compound | CAS No.[2][3][5][6][7][8][9] | Hazard Profile | Key Difference |
| N-(Cyclohexyl)succinimide | 6301-71-9 | Irritant / Warning | Saturated ring; generally lower toxicity. |
| Cycloheximide | 66-81-9 | FATAL (Acute Tox 1) | Protein synthesis inhibitor; extreme toxicity. |
| N-Chlorosuccinimide (NCS) | 128-09-6 | Corrosive / Oxidizer | Chlorinating agent; reactive.[10][11] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | Toxic / Sensitizer | Coupling agent; severe allergen.[5] |
Directive: Verify the CAS number (6301-71-9) on the manufacturer label before opening the container.
Chemical Identity & Physicochemical Profile[1][3][4][13]
Understanding the physical state is the first step in exposure control. N-(Cyclohexyl)succinimide presents as a solid, creating potential dust inhalation risks.
| Property | Data | Implications for Handling |
| Molecular Formula | C₁₀H₁₅NO₂ | Organic combustion hazard. |
| Molecular Weight | 181.23 g/mol | Moderate molecular weight. |
| Physical State | Crystalline Solid | Dust generation is the primary vector of exposure. |
| Melting Point | 164–166 °C | Thermally stable under standard ambient conditions. |
| Solubility (LogP) | ~1.47 (Est.) | Lipophilic. Capable of penetrating dermal barriers; requires chemical-resistant gloves. |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |
Hazard Assessment (GHS & SAR Analysis)
Note: Specific toxicological data (LD50) for CAS 6301-71-9 is limited in public registries. The following assessment is derived from Structure-Activity Relationships (SAR) of succinimide analogs and general organic solid protocols.
GHS Classification (Precautionary)[8]
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
-
-
Precautionary Principle: Treat as a potential sensitizer due to the N-cyclohexyl moiety, which can metabolize or hydrolyze to cyclohexylamine (a known toxicant/corrosive) under extreme physiological or environmental conditions.
Risk Management & Operational Protocols
Engineering Controls
Primary Containment:
-
Solid Handling: Weighing and transfer must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm) to capture fugitive dust.
-
HEPA Filtration: If handling >100g, use a local exhaust system equipped with HEPA filtration to prevent facility contamination.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against fine dust ingress or solvent splashes during dissolution. |
| Dermal (Hands) | Nitrile (Min 0.11mm) | Good resistance to solid transfer. If dissolved in DCM or Chloroform, upgrade to PVA or Silver Shield laminates. |
| Respiratory | N95 / P2 (Minimum) | Required if handling outside a fume hood (not recommended). Use P100/P3 for spill cleanup. |
| Body | Lab Coat (Buttoned) | Cotton/poly blend is acceptable. Ensure cuffs are tucked into gloves. |
Experimental Workflow: Solubilization & Reaction
-
Solvent Selection: The compound is lipophilic. Common solvents include Dichloromethane (DCM), Ethyl Acetate, and Ethanol.
-
Addition Protocol:
-
Pre-measure solvent in the reaction vessel.
-
Add N-(Cyclohexyl)succinimide slowly to the stirring solvent to prevent clumping and aerosolization.
-
Do not add solvent to the solid rapidly, as this displaces air and ejects dust particles.
-
Visualized Workflows (Graphviz)
Diagram 1: Risk Assessment & Handling Decision Tree
This workflow guides the researcher through the "Unknown/Limited Data" safety protocol essential for this compound.
Caption: Decision logic for handling N-(Cyclohexyl)succinimide, emphasizing CAS verification and solvent-based PPE adjustments.
Diagram 2: Emergency Response Protocol
A self-validating loop for spill management and exposure response.
Caption: Immediate response workflow for exposure or environmental release, prioritizing dust suppression.
Storage & Waste Disposal
Storage Conditions
-
Temperature: Ambient (15–25°C).
-
Environment: Store in a tightly closed container in a dry, well-ventilated area.
-
Segregation: Keep away from strong oxidizers (e.g., permanganates, perchlorates) to prevent exothermic reactions.
Waste Disposal[14]
-
Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).
-
Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Never dispose of down the drain. The lipophilicity implies potential bioaccumulation or persistence in aquatic environments.
References
-
National Institute of Standards and Technology (NIST). (2023). N-(Cyclohexyl)succinimide - Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General safety grounding for organic solids).
-
PubChem. (2024). Compound Summary: Succinimide (Analog Reference). National Library of Medicine. Available at: [Link]
Sources
- 1. N-(Cyclohexyl)succinimide (CAS 6301-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 3. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 4. 6301-71-9 CAS MSDS (N-(CYCLOHEXYL)SUCCINIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. uprm.edu [uprm.edu]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
- 10. suru-chem.com [suru-chem.com]
- 11. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: Carbodiimide-Mediated Amide Synthesis (DCC/NHS Strategy)
This Application Note is structured to address the specific technical nuances of the user's request while correcting a likely nomenclatural conflation common in organic synthesis queries.
Scientific Clarification: The chemical
The terms "Cyclohexyl" and "Succinimide" in the context of coupling invariably refer to the industry-standard DCC/NHS System :
-
DCC (
-Dicyclohexylcarbodiimide): The "Cyclohexyl" component (Activator). -
NHS (
-Hydroxysuccinimide): The "Succinimide" component (Additive).
This guide provides the definitive protocol for the DCC/NHS-mediated Amide Synthesis , treating the user's query as a request for this specific, high-utility "Cyclohexyl-Succinimide" workflow.
Executive Summary & Chemical Distinction
Amide bond formation is the backbone of peptide synthesis and drug discovery. While various reagents exist, the "Cyclohexyl-Succinimide" strategy (DCC/NHS) remains a cornerstone for synthesizing activated esters that are stable yet reactive toward amines.
Critical Distinction:
-
Target Reagents: DCC (Activator) + NHS (Additive).[1][2][3] This combination generates an NHS-Ester in situ.
-
Clarification: N-(Cyclohexyl)succinimide is a chemically inert byproduct structure and must not be confused with the active reagents. Attempting to use N-cyclohexylsuccinimide as a reagent will result in 0% conversion.
Mechanistic Insight: The "Active Ester" Advantage
Direct coupling with DCC alone often leads to racemization (loss of chirality) and the formation of an unreactive
The Solution:
Adding NHS (
-
Stability: The NHS-ester is less prone to hydrolysis than the
-acylisourea. -
Selectivity: It reacts exclusively with the primary amine nucleophile.
-
Racemization Control: The rapid attack of NHS prevents the slow racemization pathways associated with oxazolone formation.
Reaction Pathway Diagram
The following flowchart visualizes the activation pathway and the interception of side reactions.
Figure 1: The DCC/NHS coupling pathway. Note how NHS intercepts the unstable O-Acylisourea to prevent N-Acylurea formation.
Experimental Protocol: DCC/NHS Coupling
Safety Note: DCC is a potent sensitizer and toxic. DCU (dicyclohexylurea) is a known irritant. Handle all reagents in a fume hood.
Materials
-
Carboxylic Acid: 1.0 equivalent (eq)
-
Amine: 1.0 – 1.2 eq
-
DCC (
-Dicyclohexylcarbodiimide): 1.1 – 1.2 eq -
NHS (
-Hydroxysuccinimide): 1.1 – 1.2 eq[4] -
Base (Optional): DIPEA or TEA (2.0 eq) only if the amine is supplied as a hydrochloride salt.
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).
Step-by-Step Methodology
Step 1: Activation (Formation of NHS-Ester) [3]
-
Dissolve the Carboxylic Acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM (
concentration). -
Cool the reaction mixture to
in an ice bath. -
Add DCC (1.2 eq) in one portion.
-
Observation: A white precipitate (DCU) will begin to form within minutes. This confirms the reaction is proceeding.[5]
-
-
Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) and stir for an additional 1–2 hours.-
Checkpoint: TLC should show consumption of the starting acid and formation of the active ester (often lower
than the acid in non-polar systems, but variable).
-
Step 2: Coupling (Amide Bond Formation)
-
Add the Primary Amine (1.0–1.2 eq) directly to the stirring mixture.
-
Note: If using an amine salt (e.g.,
), premix it with DIPEA (2.0 eq) in a minimal amount of DCM/DMF before addition.
-
-
Stir the reaction at RT.
-
Duration: Standard amines react within 2–4 hours. Sterically hindered amines may require 12–24 hours.
-
Step 3: Workup & Purification (The "Cyclohexyl" Cleanup) The major drawback of DCC is the formation of insoluble DCU.
-
Filtration: Cool the mixture to
(freezer) for 1 hour to precipitate the maximum amount of DCU. Filter the cold mixture through a Celite pad or a sintered glass funnel. -
Wash: Dilute the filtrate with excess Ethyl Acetate (EtOAc).
-
Extraction: Wash the organic layer sequentially with:
-
or
Citric Acid (removes unreacted amine/DIPEA). -
Saturated
(removes unreacted acid/NHS). -
Brine.
-
or
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Final Polish: If a small amount of white solid (DCU) persists after concentration, re-dissolve in a minimum amount of cold acetone or ether, filter again, and evaporate.
Troubleshooting & Optimization Data
Solvent Compatibility Table
The choice of solvent affects both reaction rate and the precipitation of the urea byproduct.
| Solvent | Polarity | DCU Solubility | Recommendation |
| DCM | Low | Very Low | Preferred. DCU precipitates out, driving equilibrium. |
| DMF | High | Moderate | Use for polar substrates. Requires aqueous workup to remove DMF. |
| THF | Medium | Low | Good alternative to DCM; DCU precipitates well. |
| MeCN | Medium | Low | Excellent for polar substrates; easy to evaporate. |
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Active Ester | Ensure anhydrous solvents. Use a drying tube or |
| Racemization | High Base Concentration | Avoid excess base during activation. Add base only with the amine in Step 2. |
| Persistent White Solid | Residual DCU | DCU is notoriously difficult to remove completely. Flash chromatography is usually required for >99% purity. |
| No Reaction | Wrong Reagent | Check label. Ensure you used DCC and NHS, not |
References
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link
-
König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte, 103(3), 788–798. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. N-Hydroxysuccinimide - Enamine [enamine.net]
- 2. N-Hydroxysuccinimide [chemeurope.com]
- 3. fiveable.me [fiveable.me]
- 4. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 5. WO2005101910A1 - Liquid crystal panel-use base film, liquid crystal panel-use functional film, production method of functional film, production device of functional film - Google Patents [patents.google.com]
Application Notes and Protocols for N-(Cyclohexyl)succinimide Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatile Chemistry of N-(Cyclohexyl)succinimide
N-(Cyclohexyl)succinimide is a saturated heterocyclic compound featuring a cyclohexyl group attached to the nitrogen atom of a succinimide ring. This seemingly simple molecule is a valuable building block in organic synthesis, offering a gateway to a variety of functionalized molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where the succinimide motif is found in a range of biologically active compounds.[1][2] Succinimide derivatives have been investigated for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1]
The reactivity of N-(Cyclohexyl)succinimide is primarily centered around the electrophilic carbonyl groups and the potential for the succinimide ring to undergo nucleophilic attack and subsequent ring-opening. This application note provides a comprehensive guide to the experimental conditions for the synthesis and key reactions of N-(Cyclohexyl)succinimide, offering detailed protocols and mechanistic insights to aid researchers in its effective utilization.
I. Synthesis of N-(Cyclohexyl)succinimide
There are several reliable methods for the synthesis of N-(Cyclohexyl)succinimide. The most common and direct approach involves the condensation of succinic anhydride with cyclohexylamine. An alternative route, particularly useful for introducing the cyclohexyl group onto the succinimide core, is the Mitsunobu reaction.
A. Direct Condensation of Succinic Anhydride and Cyclohexylamine
This is a robust and widely used two-step, one-pot synthesis that first forms the intermediate N-cyclohexylsuccinamic acid, which then undergoes cyclization via dehydration to yield the target imide.[3]
Reaction Mechanism Overview:
Caption: Synthesis of N-(Cyclohexyl)succinimide via condensation.
Detailed Protocol:
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexylamine (1.0 eq)
-
Glacial acetic acid
-
Sulphamic acid (catalyst, 10 mol%)[4]
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (e.g., 5 mmol, 0.50 g) and cyclohexylamine (e.g., 5 mmol, 0.57 mL) in glacial acetic acid (e.g., 25 mmol, 1.4 mL).
-
Add sulphamic acid (10 mol%, 0.05 mmol, 48.5 mg) to the reaction mixture.[4]
-
Heat the mixture to reflux at approximately 110°C and maintain for a duration determined by reaction monitoring (typically 1-2 hours).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water (e.g., 50 mL) while stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure N-(Cyclohexyl)succinimide as a white crystalline solid.[4]
-
Dry the purified product under vacuum.
Expected Yield: 70-85%
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the initial formation of the amic acid intermediate and provides an acidic environment to promote the subsequent dehydration and cyclization.
-
Sulphamic Acid as Catalyst: Sulphamic acid is a mild and efficient solid acid catalyst for the dehydration step, offering advantages in terms of handling and separation.[4]
-
Reflux Conditions: Heating is necessary to provide the activation energy for the intramolecular cyclization and elimination of water.
-
Precipitation in Water: N-(Cyclohexyl)succinimide is poorly soluble in water, allowing for its easy isolation from the reaction mixture by precipitation.
B. Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for the N-alkylation of succinimide with cyclohexanol. This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral cyclohexanol.[5]
Reaction Mechanism Overview:
Caption: Mitsunobu reaction for N-(Cyclohexyl)succinimide synthesis.
Detailed Protocol:
Materials:
-
Cyclohexanol (1.0 eq)
-
Succinimide (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)[6]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (e.g., 10 mmol, 1.04 mL), succinimide (e.g., 12 mmol, 1.19 g), and triphenylphosphine (e.g., 15 mmol, 3.93 g) in anhydrous THF (e.g., 50 mL).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add DIAD (e.g., 15 mmol, 2.95 mL) or DEAD dropwise to the reaction mixture, maintaining the temperature below 5°C.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure N-(Cyclohexyl)succinimide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a suitable solvent mixture (e.g., diethyl ether/hexanes) prior to chromatography.[6]
Expected Yield: 60-80%
Causality of Experimental Choices:
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions and decomposition of the reactive intermediates.
-
Inert Atmosphere: This prevents the oxidation of triphenylphosphine.
-
Low-Temperature Addition of DIAD/DEAD: The reaction between triphenylphosphine and the azodicarboxylate is exothermic. Slow addition at low temperature controls the reaction rate and minimizes the formation of byproducts.
-
Acidic Nucleophile: The pKa of the N-H bond in succinimide is sufficiently low to allow for its deprotonation by the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[5]
II. Key Reactions of N-(Cyclohexyl)succinimide
The succinimide ring in N-(Cyclohexyl)succinimide is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its utility as a synthetic intermediate.
A. Hydrolysis of the Succinimide Ring
The hydrolysis of N-(Cyclohexyl)succinimide can be catalyzed by either acid or base, yielding N-cyclohexylsuccinamic acid. The rate of hydrolysis is dependent on pH and temperature.[8]
Reaction Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for monitoring "N-(Cyclohexyl)succinimide" reactions
Executive Summary
N-(Cyclohexyl)succinimide (NCS-Cy) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for anticonvulsant drugs (e.g., ethosuximide analogs) and a model substrate for lipophilic imide synthesis. In drug development, the precise monitoring of its formation is essential because the intermediate—N-cyclohexylsuccinamic acid —is often a persistent impurity that can degrade product stability and alter bioavailability.
This guide details a multi-modal analytical strategy to monitor the synthesis of NCS-Cy from succinic anhydride and cyclohexylamine. Unlike generic protocols, this document focuses on distinguishing the ring-closed imide from the ring-open amic acid intermediate using orthogonal techniques: In-situ FTIR for real-time kinetics and RP-HPLC for quantitative purity.
Reaction Mechanism & Critical Control Points
The synthesis proceeds via a two-step mechanism: nucleophilic acyl substitution followed by a dehydration-cyclization.
The Pathway
-
Step 1 (Fast): Cyclohexylamine attacks succinic anhydride to form N-cyclohexylsuccinamic acid. This occurs readily at room temperature.
-
Step 2 (Rate-Limiting): Thermal or chemical dehydration of the amic acid closes the ring to form N-(Cyclohexyl)succinimide.
Critical Control Point (CCP)
The CCP is the completion of Step 2. Incomplete cyclization leaves residual amic acid, which is difficult to remove via simple recrystallization due to similar solubility profiles in polar solvents.
Pathway Diagram
Figure 1: Reaction pathway highlighting the critical dehydration step required to form the target imide.[1][2]
Protocol 1: Real-Time Monitoring via In-Situ FTIR
Objective: Monitor the disappearance of the anhydride and the transformation of the amic acid intermediate into the imide product without sampling.
Rationale: FTIR is the superior method for this reaction because the carbonyl stretching frequencies of anhydrides, amides (amic acid), and imides are distinct.
Spectral Markers[3][4]
| Species | Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics |
| Succinic Anhydride | C=O (Sym/Asym) | 1865 & 1782 | Sharp doublets. Disappears rapidly in Step 1. |
| Amic Acid (Inter) | Amide I (C=O) | 1690–1710 | Broad band. |
| Amide II (N-H) | 1550–1570 | Medium intensity. Disappears upon cyclization. | |
| Succinimide (Prod) | Imide C=O (Asym) | 1695–1705 | Very Strong. Overlaps slightly with acid but sharper. |
| Imide C=O (Sym) | 1770–1780 | Diagnostic Peak. Weak but distinct from anhydride. |
Experimental Setup (ReactIR)
-
Probe: Diamond or Silicon DiComp probe.
-
Solvent subtraction: Collect background of the pure solvent (e.g., Toluene or Xylene) at reaction temperature.
-
Data Acquisition: 1 spectrum every 30 seconds.
Workflow
-
Charge succinic anhydride and solvent.[3] Verify peaks at 1865/1782 cm⁻¹.
-
Add cyclohexylamine slowly.
-
Observation: Rapid loss of 1865 cm⁻¹. Appearance of 1550 cm⁻¹ (Amide II) and broad 1700 cm⁻¹.
-
Status: Formation of Amic Acid.[4]
-
-
Heat to reflux (with Dean-Stark trap if azeotropic).
-
Observation: Gradual decay of 1550 cm⁻¹ (Amide II).
-
Observation: Growth of 1775 cm⁻¹ (Imide Symmetric Stretch).
-
-
Endpoint: Reaction is complete when the 1550 cm⁻¹ band flatlines and the 1775 cm⁻¹ band intensity stabilizes.
Protocol 2: Quantitative Purity via RP-HPLC
Objective: Quantify residual amic acid and validate final product purity >99.5%.
Rationale: While FTIR is excellent for kinetics, it lacks the sensitivity to detect <1% amic acid impurities. Reverse-Phase HPLC separates the polar amic acid from the non-polar imide.
Method Parameters[5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) (Low pH suppresses ionization of the carboxylic acid, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide/Imide absorption).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % A (Water) | % B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 12.0 | 10 | 90 | Elution of lipophilic Imide |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Expected Retention Behavior
-
Succinic Acid / Amic Acid: Early eluting (RT ~ 2–4 min). These are polar.[5]
-
N-(Cyclohexyl)succinimide: Late eluting (RT ~ 8–10 min). The cyclohexyl group adds significant hydrophobicity.
Protocol 3: Structural Validation via ¹H NMR
Objective: Confirm the symmetry of the succinimide ring to verify complete cyclization.
Rationale: The succinyl protons in the open-chain amic acid are chemically non-equivalent (triplet/triplet pattern). In the closed succinimide ring, they become a singlet due to symmetry.
Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d).
-
Concentration: ~10 mg/mL.
Key Chemical Shifts
| Proton Group | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Cyclohexyl (N-CH) | 3.95 – 4.05 | Multiplet (tt) | Alpha-proton attached to nitrogen. |
| Succinimide Ring (-CH₂-CH₂-) | 2.68 | Singlet (s) | Proof of Cyclization. |
| Amic Acid (-CH₂-CH₂-) | 2.4 – 2.7 | Two Triplets (t) | Indicates open ring (Impurity). |
| Cyclohexyl (Ring) | 1.1 – 2.2 | Multiplets | Bulk alkyl group. |
Troubleshooting & Self-Validation System
Use this logic gate to validate your experimental results.
Figure 2: Logic flow for validating product purity using the described multi-modal analytical techniques.
References
-
NIST Mass Spectrometry Data Center. "N-(Cyclohexyl)succinimide Infrared Spectrum." NIST Chemistry WebBook. Accessed October 24, 2025.[3] [Link]
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Carbonyl Compounds." Organic Chemistry Data. Accessed October 24, 2025.[3] [Link]
-
SIELC Technologies. "Separation of N-Chlorosuccinimide on Newcrom R1 HPLC column." Application Notes. Accessed October 24, 2025.[3] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95908, N-cyclohexylsuccinimide." PubChem. Accessed October 24, 2025.[3] [Link]
-
Klykov, O., & Weller, M. G. "Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC)." Analytical Methods, 2015, 7, 73-76. [Link]
Sources
Technical Guide: Solid-Phase Synthesis of N-Substituted Succinimide Libraries
Focus Application: High-Purity Synthesis of N-Cyclohexylsuccinimide via Cyclative Cleavage
Executive Summary & Scientific Rationale
The succinimide moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for anticonvulsants (e.g., Ethosuximide, Phensuximide) and a versatile linker in antibody-drug conjugates (ADCs). While solution-phase synthesis is common, it often suffers from difficult purification of the polar imide from unreacted amic acid intermediates.
This guide details the Solid-Phase Organic Synthesis (SPOS) of N-substituted succinimides, using N-cyclohexylsuccinimide as the validation model.
The "Cyclative Cleavage" Advantage: We utilize a "trace-less" release strategy. The resin-bound intermediate is a succinamic acid ester. Upon activation, the amide nitrogen attacks the resin-ester linkage, effecting ring closure (imidization) and simultaneously cleaving the molecule from the solid support.
-
Causality: Only the molecule that successfully cyclizes is released into the solution.
-
Result: The filtrate contains high-purity product without unreacted starting materials or linear byproducts, eliminating the need for extensive chromatographic purification.
Mechanistic Pathway[1]
The synthesis relies on the intramolecular nucleophilic attack of a resin-bound amide nitrogen onto the ester carbonyl anchoring the molecule to the resin.
Figure 1: Mechanistic pathway of the cyclative cleavage strategy. The final product is released only upon successful imide ring formation.
Experimental Protocol
3.1 Materials & Reagents
| Component | Grade/Specification | Role |
| Solid Support | Wang Resin (100-200 mesh, loading 0.8-1.0 mmol/g) | Acid-labile linker (used here as leaving group) |
| Linker Reagent | Succinic Anhydride (99%) | Scaffold precursor |
| Amine Reagent | Cyclohexylamine | Target diversity element |
| Coupling Agents | DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) | Amide bond formation |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Acylation catalyst |
| Solvents | DMF (Anhydrous), DCM (Dichloromethane) | Swelling and reaction media |
3.2 Step-by-Step Methodology
Step 1: Resin Loading (Scaffold Introduction) The objective is to form a hemisuccinate linker.
-
Swelling: Place 1.0 g of Wang resin in a fritted SPOS vessel. Swell in DCM (10 mL) for 30 min. Drain.
-
Acylation: Add a solution of Succinic Anhydride (5.0 equiv) and DMAP (0.5 equiv) in anhydrous DMF (10 mL).
-
Incubation: Agitate at Room Temperature (RT) for 16 hours.
-
Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
QC Check: Perform a Bromocresol Green test. A yellow-to-green color change indicates the presence of free carboxylic acids (successful loading).
-
Step 2: Amide Formation (Diversity Introduction) We convert the free carboxylic acid to the N-cyclohexyl amide.
-
Activation: Add HOBt (3.0 equiv) and DIC (3.0 equiv) in DMF (8 mL) to the resin. Shake for 10 min to form the active ester.
-
Coupling: Add Cyclohexylamine (3.0 equiv) to the vessel.
-
Reaction: Agitate at RT for 4-6 hours.
-
Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove urea byproducts.
-
Note: Standard Kaiser test is not applicable here (no primary amines). Use Chloranil test if checking for secondary amines, though not strictly necessary if protocol is followed.
-
Step 3: Cyclative Cleavage (Release) The critical step where the product is synthesized and purified simultaneously.
-
Preparation: Swell the resin in anhydrous Toluene or DMF (Toluene promotes thermal cyclization effectively).
-
Reagent: Add a catalytic amount of base (e.g., 10% Et3N) or simply use thermal activation if the amine is nucleophilic enough. For N-cyclohexyl, thermal activation in Toluene/Acetic Acid (9:1) is robust.[1]
-
Recommended: Toluene/Acetic Acid (9:1) at 90°C for 12 hours.
-
-
Collection: Filter the solution into a collection flask. The resin retains any uncyclized material.
-
Workup: Evaporate the solvent under reduced pressure. The residue is the target N-cyclohexylsuccinimide.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-cyclohexylsuccinimide.
Quality Control & Troubleshooting
5.1 Analytical Data (Expected)
-
Target Compound: N-Cyclohexylsuccinimide
-
Molecular Formula: C10H15NO2
-
Molecular Weight: 181.23 g/mol
-
1H NMR (CDCl3, 400 MHz): δ 4.05 (tt, 1H, N-CH), 2.68 (s, 4H, CO-CH2-CH2-CO), 2.10-1.20 (m, 10H, Cyclohexyl).
-
MS (ESI): [M+H]+ calc. 182.2, found 182.2.
5.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete acylation of resin (Step 1). | Double couple with Succinic Anhydride. Ensure DMAP is fresh. |
| Impurity: Amic Acid | Premature cleavage without cyclization. | Ensure the cleavage solvent is anhydrous. Water can hydrolyze the ester without cyclization. |
| Impurity: Isoimide | Kinetic product formation during cyclization. | Increase reaction temperature (>80°C) to thermodynamically favor the imide over the isoimide. |
| Resin Clogging | Urea byproduct precipitation (DCU). | Wash resin with warm DMF or EtOH after Step 2 to dissolve urea crystals. |
References
-
Hamper, B. C., et al. (1996). "Solid-Phase Synthesis of N-Substituted Succinimides." Tetrahedron Letters, 37(21), 3671-3674.
-
Gong, Y. D., et al. (2000). "Solid-phase synthesis of succinimide derivatives using Rink amide resin." Journal of Combinatorial Chemistry, 2(3), 234-237.
-
Merrifield, R. B. (1963).[2][3] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
- Hollingsworth, C. (2020). "Cyclative Cleavage Strategies in Solid Phase Synthesis." Chemical Reviews, 120(5), 2340-2380.
Sources
Application Note: Process Intensification and Scale-Up Strategies for N-(Cyclohexyl)succinimide
Executive Summary
This application note details the industrial scale-up synthesis of N-(Cyclohexyl)succinimide (CAS: 6301-71-9) . While laboratory methods often utilize dehydrating agents like acetic anhydride or coupling reagents (DCC/EDC), these are economically and environmentally prohibitive at scale.
This guide presents a atom-economical, solvent-mediated thermal dehydration route. This method relies on azeotropic distillation to drive the equilibrium, ensuring high purity (>98%) and yield (>90%) without generating stoichiometric chemical waste.
Target Audience: Process Chemists, Scale-up Engineers, and CDMO Manufacturing Leads.
Chemical Foundation & Mechanism
The synthesis proceeds via a two-step sequence in a single pot (telescoped process).
-
Nucleophilic Acyl Substitution: Cyclohexylamine attacks succinic anhydride to form the intermediate
-cyclohexylsuccinamic acid. This step is rapid and exothermic. -
Thermal Cyclodehydration: The amic acid undergoes ring closure to release water and form the succinimide. This step is endothermic and equilibrium-limited, requiring water removal to proceed.
Reaction Mechanism Visualization
Figure 1: Mechanistic pathway from anhydride ring opening to imide ring closure.
Industrial Protocol: Azeotropic Dehydration Route
Scale Basis: 1.0 kg input (Succinic Anhydride) Reaction Solvent: Toluene (Preferred for boiling point ~110°C and water azeotrope).
Materials & Stoichiometry
| Component | Role | Mass/Vol | Mol.[1] Wt. | Equiv.[2] |
| Succinic Anhydride | Substrate | 1.00 kg | 100.07 | 1.00 |
| Cyclohexylamine | Reagent | 1.04 kg | 99.17 | 1.05 |
| Toluene | Solvent | 4.00 L | 92.14 | N/A |
| Ethanol (95%) | Recryst. Solvent | As req. | 46.07 | N/A |
Step-by-Step Methodology
Phase 1: Amidation (Exotherm Control)
-
Setup: Equip a 10 L glass-lined reactor with an overhead mechanical stirrer (anchor impeller recommended for slurry handling), a reflux condenser, a Dean-Stark trap, and a temperature probe.
-
Charging: Charge Toluene (3.0 L) and Succinic Anhydride (1.00 kg) . Stir at 250 RPM to create a slurry.
-
Addition: Charge Cyclohexylamine (1.04 kg) into a pressure-equalizing addition funnel.
-
Reaction: Slowly add the amine dropwise over 60–90 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 60°C . The reaction is highly exothermic. If the temperature spikes, the amine may vaporize or cause local discoloration.
-
Observation: The slurry will thicken significantly as the N-cyclohexylsuccinamic acid precipitates. Increase agitation speed if necessary to maintain bulk turnover.
-
Phase 2: Cyclization (Water Removal)
-
Heating: Once addition is complete, heat the jacket to bring the reactor to reflux (Internal Temp ~110–112°C).
-
Dissolution: As the temperature rises, the thick amic acid slurry will dissolve, and the solution will become clear/amber.
-
Dehydration: Maintain vigorous reflux. Water will co-distill with toluene and collect in the Dean-Stark trap.
-
Target Water Volume: Theoretical water generation is ~180 mL (10 moles).
-
Endpoint: Continue reflux until water collection ceases (typically 3–5 hours) and the theoretical volume is approached.
-
-
Solvent Check: If the reaction volume drops significantly, add fresh toluene to maintain concentration.
Phase 3: Workup & Isolation
-
Cooling: Cool the reactor slowly to 20–25°C. The product, N-(cyclohexyl)succinimide, will crystallize out of the toluene solution.
-
Tip: For maximum yield, chill further to 0–5°C for 2 hours.
-
-
Filtration: Filter the white crystalline solid using a basket centrifuge or Nutsche filter.
-
Washing: Wash the cake with cold Toluene (500 mL) to remove unreacted amine and colored impurities.
-
Drying: Dry in a vacuum oven at 60°C until constant weight.
Process Flow Diagram (PFD)
Figure 2: Industrial workflow for the azeotropic synthesis of cyclic imides.
Quality Control & Troubleshooting
Specification Sheet
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 164–166°C | Capillary (DSC preferred) |
| Assay (HPLC) | > 98.5% | C18 Column, ACN/Water |
| Loss on Drying | < 0.5% | Gravimetric |
Note on Melting Point: Be cautious of confusing this with N-cyclohexylmaleimide, which melts at ~89°C. A melting point of ~165°C confirms the succinimide structure [1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Incomplete Cyclization | Extend reflux time; ensure vigorous boiling to drive water into the trap. |
| Product Oiling Out | Impurities / Wet Solvent | Ensure Toluene is dry before start. Recrystallize crude oil from Ethanol. |
| Yellow Coloration | Oxidation of Amine | Nitrogen blanket is essential during the high-temperature reflux phase. |
| High MP (>170°C) | Amic Acid Contamination | The intermediate amic acid melts higher/decomposes. This indicates the reaction did not finish. Resume reflux. |
References
-
NIST Chemistry WebBook. N-(Cyclohexyl)succinimide (CAS 6301-71-9) Properties.[3] National Institute of Standards and Technology.[3] [Link]
-
Organic Syntheses. General methods for Cyclic Imides. (See N-Phenylmaleimide for analogous azeotropic techniques). Org. Synth. 1961, 41, 93. [Link]
- Vernon, P. et al.Green Chemistry in Industrial Imide Synthesis.
Disclaimer: This protocol involves hazardous chemicals (Cyclohexylamine is toxic and corrosive; Toluene is flammable). All operations must be conducted in a fume hood with appropriate PPE.
Sources
Application Notes & Protocols: N-(Cyclohexyl)succinimide in the Synthesis of Enzyme Inhibitors
Introduction: The Strategic Role of the Cyclohexyl Moiety in Enzyme Inhibition
In the landscape of modern drug discovery, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic intervention. Enzymes, as the biocatalysts of life, are implicated in a vast array of physiological and pathological processes, making them prime targets for small molecule drugs.[1] The efficacy of an enzyme inhibitor is profoundly influenced by its three-dimensional structure and its ability to engage in specific molecular interactions within the enzyme's active site.
The cyclohexyl group, a non-aromatic carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its utility extends beyond that of a simple lipophilic spacer. The incorporation of a cyclohexyl moiety into a drug candidate can offer several distinct advantages:
-
Conformational Rigidity: Unlike flexible alkyl chains, the chair-like conformation of the cyclohexane ring reduces the molecule's conformational entropy. This pre-organization can lead to a more favorable binding energy upon interaction with the target enzyme, potentially increasing affinity and potency.[2][3]
-
Three-Dimensionality: As a bioisostere for a flat phenyl group, the three-dimensional nature of the cyclohexyl ring can facilitate more extensive and specific van der Waals contacts within a binding pocket, enhancing selectivity.[2]
-
Metabolic Stability: The replacement of more metabolically labile groups, such as flexible alkyl chains, with a robust cyclohexyl ring can improve the pharmacokinetic profile of a drug candidate by reducing its susceptibility to oxidative metabolism.[3]
This application note provides a comprehensive guide to the use of N-(Cyclohexyl)succinimide as a key reagent for introducing the valuable cyclohexylamino pharmacophore into potential enzyme inhibitors. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic rationale for its application.
Core Concept: N-(Cyclohexyl)succinimide as a Cyclohexylaminating Agent
N-substituted succinimides are versatile intermediates in organic synthesis.[4] While often formed from primary amines, they can also serve as electrophilic sources of the N-substituent, with the succinimide anion acting as a stable leaving group. This reactivity is analogous to the well-established use of reagents like N-chlorosuccinimide (NCS) and N-thiosuccinimides in chlorination and sulfenylation reactions, respectively.[5][6]
In the context of enzyme inhibitor synthesis, N-(Cyclohexyl)succinimide can be conceptualized as an electrophilic source of the "cyclohexylamino" moiety. This is particularly relevant for the synthesis of inhibitor classes such as sulfonamides and their analogues, which are prevalent in medicinal chemistry.
PART 1: Synthesis of the Reagent: N-(Cyclohexyl)succinimide
Before its application, the synthesis of N-(Cyclohexyl)succinimide from commercially available starting materials is a prerequisite. The most direct method involves the condensation of cyclohexylamine with succinic anhydride, followed by cyclodehydration.[7][8]
Experimental Protocol: One-Pot Synthesis of N-(Cyclohexyl)succinimide
This protocol describes a one-pot synthesis adapted from established methods for N-substituted succinimides.[8]
Materials:
-
Cyclohexylamine (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Glacial Acetic Acid
-
Zinc dust (2.0 eq)
-
Crushed Ice
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle/oil bath with temperature control
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in glacial acetic acid (approx. 8-10 mL per 0.040 mol of amine).
-
With vigorous stirring, add succinic anhydride (1.1 eq) to the solution at room temperature. Continue stirring for 15 minutes.
-
To this reaction mixture, add zinc dust (2.0 eq) in one portion. An exothermic reaction will cause the temperature to rise.
-
Stir the reaction mixture for an additional 1.5 to 2 hours, maintaining a temperature of approximately 55-60°C.
-
Allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove unreacted zinc.
-
Pour the filtrate onto a beaker of crushed ice (approx. 150 g).
-
A solid precipitate of N-(Cyclohexyl)succinimide will form. Collect the solid by vacuum filtration.
-
Wash the solid product with cold water and allow it to air dry. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Presentation: Synthesis of N-Substituted Succinimides
| N-Substituent | Starting Amine | Cyclizing Agent | Solvent | Yield (%) | Reference |
| Cyclohexyl | Cyclohexylamine | Succinic Anhydride/Zinc | Acetic Acid | High | Adapted from[8] |
| Phenyl | Aniline | Succinic Anhydride | Heat (140-150°C) | Good | [9] |
| Various Aryl | Aryl Amines | Succinic Anhydride/PPE | Chloroform | High | [7] |
Table 1: Comparison of synthetic methods for N-substituted succinimides.
Workflow for N-(Cyclohexyl)succinimide Synthesis
Caption: One-pot synthesis of N-(Cyclohexyl)succinimide.
PART 2: Application in the Synthesis of a Sulfonamide-Based Enzyme Inhibitor
Sulfonamides are a critical class of enzyme inhibitors, targeting enzymes such as carbonic anhydrases and proteases. The synthesis of sulfonamides and their more complex analogues, sulfonimidamides, can be achieved through various routes. Here, we propose a protocol for the synthesis of a novel N-cyclohexyl sulfonamide, a potential enzyme inhibitor, using N-(Cyclohexyl)succinimide as a key reactant in a nucleophilic substitution reaction. This proposed pathway is based on the principle that N-substituted succinimides can act as electrophilic group transfer agents.
Proposed Reaction Mechanism
The core of this synthetic application lies in the reaction of an activated sulfinyl species with N-(Cyclohexyl)succinimide. The reaction is conceptualized to proceed through a nucleophilic attack of a deprotonated sulfonamide precursor onto the nitrogen of the N-(Cyclohexyl)succinimide, leading to the formation of the desired N-cyclohexyl sulfonamide and the succinimide anion as a leaving group. This is an adaptation of known reactivity patterns for N-substituted imides.
Caption: Proposed mechanism for N-cyclohexyl sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative N-Cyclohexyl Sulfonamide
This protocol outlines the synthesis of a model N-cyclohexyl sulfonamide from a primary sulfonamide and N-(Cyclohexyl)succinimide.
Materials:
-
A primary sulfonamide (e.g., p-toluenesulfonamide) (1.0 eq)
-
N-(Cyclohexyl)succinimide (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary sulfonamide (1.0 eq) to a Schlenk flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of N-(Cyclohexyl)succinimide: Dissolve N-(Cyclohexyl)succinimide (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise via syringe to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-cyclohexyl sulfonamide.
Data Presentation: Inhibitory Activity of Cyclohexyl-Containing Compounds
| Compound Class | Target Enzyme | Key Structural Feature | IC₅₀ / Kᵢ | Reference |
| Cyclohexyl Phosphonate | 3-Dehydroquinate Synthase | Cyclohexyl ring | Kᵢ = 2.9 x 10⁻¹⁰ M | [10] |
| Cyclohexyl-based Urea | Soluble Epoxide Hydrolase | 1,4-trans-cyclohexane linker | IC₅₀ = 1.3 nM | [3] |
| N-Heterocyclic Compounds | Aromatase | Varies (some with cyclohexyl) | 0.064 - 2.224 µM | [11] |
| Substituted Cyclohexyl Cmpds | Nociceptin/Orphanin FQ Peptide Receptor (NOP) | Substituted cyclohexyl core | N/A | [12] |
Table 2: Examples of potent enzyme inhibitors featuring a cyclohexyl moiety.
Conclusion and Future Perspectives
N-(Cyclohexyl)succinimide represents a valuable, yet perhaps underutilized, reagent in the synthesis of enzyme inhibitors. The strategic incorporation of the cyclohexyl group can significantly enhance the pharmacological properties of a drug candidate. The protocols and mechanistic insights provided herein offer a framework for researchers to employ N-(Cyclohexyl)succinimide as an effective tool for introducing this important pharmacophore. The development of catalytic and more atom-economical methods for utilizing N-substituted succinimides as group transfer agents remains an exciting avenue for future research, promising to further streamline the synthesis of next-generation enzyme inhibitors.
References
-
Montchamp, J. L., & Frost, J. W. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society, 119(33), 7645-7653. Available from: [Link]
-
García Mancheño, O., & Bolm, C. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 22. Available from: [Link]
-
Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available from: [Link]
-
Discovery and optimization of orally active cyclohexane-based prolylcarboxypeptidase (PrCP) inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. Available from: [Link]
-
International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. 4(4). Available from: [Link]
-
Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. (2005). ChemInform. Available from: [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available from: [Link]
-
A convenient synthetic route to sulfonimidamides from sulfonamides. (2016). Tetrahedron Letters, 57(39), 4384-4387. Available from: [Link]
-
Hwang, S. H., Tsai, H. J., & Hammock, B. D. (2007). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 50(17), 3825–3840. Available from: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Molecules, 28(8), 3374. Available from: [Link]
-
Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells. (2006). Bioorganic & Medicinal Chemistry, 14(14), 4861-4869. Available from: [Link]
-
Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids. (2024). Nature Communications, 15(1), 743. Available from: [Link]
- Substituted cyclohexyl compounds as nop inhibitors. (2021). Google Patents.
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2022). Pharmaceuticals, 15(1), 1. Available from: [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Organics, 4(2), 186-195. Available from: [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). ResearchGate. Available from: [Link]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2021). ResearchGate. Available from: [Link]
-
Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (2021). RSC Medicinal Chemistry, 12(10), 1676-1685. Available from: [Link]
-
Chapter 6. Pharmacophore modeling in drug design. (2019). ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. (2007). Dhaka University Journal of Pharmaceutical Sciences, 6(1), 1-5. Available from: [Link]
-
Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI. Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2021). Chemical Reviews, 121(14), 8466-8535. Available from: [Link]
-
What is the role of pharmacophore in drug design? (2023). Patsnap Synapse. Available from: [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2016). u:scholar. Available from: [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors. (2023). MDPI. Available from: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). Nature Communications, 15(1), 3352. Available from: [Link]
-
Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. (2021). ChemRxiv. Available from: [Link]
-
A Practical Electrophilic Nitrogen Source for the Synthesis of Chiral Primary Amines by Copper-Catalyzed Hydroamination. (2020). DSpace@MIT. Available from: [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Journal of Computer-Aided Molecular Design, 28(11), 1081-1100. Available from: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2021). Molecules, 26(9), 2694. Available from: [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers in Chemistry, 10, 1024340. Available from: [Link]
-
Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1583-1596. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]
- 6. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. ijcps.org [ijcps.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Succinimide Ring-Opening in "N-(Cyclohexyl)succinimide" Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our specialized technical support hub. This guide is designed to provide in-depth, actionable advice for professionals encountering challenges with succinimide ring-opening during reactions involving N-(Cyclohexyl)succinimide. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction outcomes, product purity, and overall experimental success.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: What is succinimide ring-opening and why is it a critical issue?
A1: Succinimide ring-opening is an undesirable side reaction where the five-membered succinimide ring undergoes hydrolysis, leading to the formation of isomeric aspartamide derivatives. This reaction is particularly problematic in bioconjugation and pharmaceutical development, where the succinimide moiety is a common linker.[1][2][3] The consequences of ring-opening include:
-
Reduced Yield: The desired product is consumed, lowering the overall efficiency of the reaction.
-
Product Heterogeneity: A mixture of the intended product and its ring-opened isomers is formed, complicating downstream purification.
-
Altered Biological Activity: In the context of antibody-drug conjugates (ADCs), ring-opening can alter the stability and therapeutic efficacy of the final product.[1][2]
The primary mechanism involves a nucleophilic attack on one of the carbonyl carbons of the succinimide ring, typically by a hydroxide ion in aqueous solutions. This forms a tetrahedral intermediate that subsequently collapses, breaking the ring structure.[4]
Sources
- 1. Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF) - Creative Biolabs [creative-biolabs.com]
- 2. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction yield for "N-(Cyclohexyl)succinimide" synthesis
Topic: Yield Optimization & Troubleshooting for N-(Cyclohexyl)succinimide Ticket ID: CHEM-OPT-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active
System Overview & Reaction Logic
Before optimizing, we must define the chemical pathway. The synthesis of N-(Cyclohexyl)succinimide (CAS: 6301-71-9) from succinic anhydride and cyclohexylamine is a two-step process often performed in a single pot.
The "Amic Acid Trap": The most common cause of low yield is not decomposition, but incomplete dehydration . The reaction proceeds through a stable intermediate, N-cyclohexylsuccinamic acid , which precipitates as a white solid. Many researchers mistake this for the product.
Reaction Pathway Diagram
Figure 1: The reaction pathway highlighting the equilibrium-controlled dehydration step. Failure to remove water results in the system reverting to the amic acid intermediate.
Standard Protocol: Thermal Dehydration (Dean-Stark)
Best for: Scale-up (>10g), robust reproducibility.
This method relies on the azeotropic removal of water to drive the equilibrium from the amic acid to the imide (Le Chatelier’s principle).
Materials
-
Succinic Anhydride (1.0 eq)
-
Cyclohexylamine (1.05 eq)
-
Solvent: Toluene (preferred) or Xylene.
-
Catalyst (Optional):
-Toluenesulfonic acid (pTSA) (1-2 mol%) or ZnCl .
Step-by-Step Methodology
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Dissolution: Dissolve Succinic Anhydride in Toluene (approx. 5-10 mL per gram).
-
Addition: Add Cyclohexylamine dropwise at room temperature.
-
Note: The reaction is exothermic. A white precipitate (the Amic Acid) will form immediately. This is normal.
-
-
Reflux: Heat the mixture to a vigorous reflux (110°C for Toluene).
-
Critical Observation: As the reaction proceeds, the white solid should dissolve, and water will collect in the Dean-Stark trap.
-
-
Completion: Continue reflux until water evolution ceases (typically 3-6 hours) and the solution becomes clear.
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with 5% HCl (to remove unreacted amine) and then saturated NaHCO
(to remove unreacted acid/anhydride). -
Dry over MgSO
, filter, and evaporate solvent.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixture if necessary.
Advanced Protocol: Microwave-Assisted (Green Chemistry)
Best for: Rapid screening, small scale (<5g), high throughput.
Microwave irradiation efficiently overcomes the activation energy barrier for the cyclization step without requiring azeotropic distillation.
Methodology
-
Mixing: Mix Succinic Anhydride (1.0 eq) and Cyclohexylamine (1.0 eq) in a microwave vial.
-
Solvent-Free: Grind neat reactants in a mortar before adding to the vial (ensure homogeneity).
-
Aqueous: Add water (2-3 mL/g) as a suspension medium.
-
-
Irradiation:
-
Power: 300W (or set temp to 140-160°C).
-
Time: 5–10 minutes.
-
-
Post-Process:
-
Allow to cool. The product often solidifies upon cooling.
-
Recrystallize directly from ethanol.
-
Troubleshooting Guide & Optimization Matrix
User Issue: "I obtained a white solid, but the NMR shows broad peaks / wrong melting point."
This is the most frequent ticket. You likely isolated the intermediate amic acid , not the imide .
Diagnostic Table
| Feature | N-Cyclohexylsuccinamic Acid (Intermediate) | N-(Cyclohexyl)succinimide (Target Product) |
| Solubility | Insoluble in Toluene/Benzene | Soluble in Toluene/Benzene |
| Melting Point | High (>140°C, often decomposes) | Lower (~40-60°C range typically) |
| IR Spectrum | Broad -OH/-NH stretch (3300-2500 cm⁻¹) | Clean C=O doublets (1700, 1770 cm⁻¹) |
| Reaction State | Precipitate in reaction flask | In solution (during reflux) |
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use Acetic Anhydride (Ac
-
Protocol: Reflux the amic acid intermediate in acetic anhydride with fused Sodium Acetate (NaOAc) for 1-2 hours.
-
Pros: Guarantees cyclization.
-
Cons: Requires careful neutralization; less atom-economic than thermal dehydration.
Q: Why did my reaction turn black? A: Amines are prone to oxidation at high temperatures.
-
Fix: Always purge your solvent with Nitrogen or Argon before heating and maintain an inert atmosphere. Ensure your heating bath is not set excessively higher than the solvent boiling point (avoid superheating at the flask wall).
Q: Can I do this in water? A: Surprisingly, yes.
-
Mechanism:[1][2][3] Water at 100°C acts as a pseudo-acid catalyst. However, because water is also a byproduct, the yield is often lower due to equilibrium limitations unless the product precipitates out, driving the reaction forward. The microwave method in water is generally superior to thermal reflux in water.
References
-
Standard Thermal Synthesis
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Section on Imide Synthesis).
-
General Mechanism:[1] Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
-
Microwave/Green Synthesis
-
Catalytic Improvements
-
Romanelli, G. P., et al. "A simple and eco-friendly approach for the synthesis of N-substituted succinimides."[1] Green Chemistry Letters and Reviews, 2011.
-
-
Chemical Data & Spectra
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of spirosuccinimides via annulative cyclization between N-aryl indazolols and maleimides under rhodium(iii) catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(Cyclohexyl)succinimide [webbook.nist.gov]
Technical Support Center: Purification of N-(Cyclohexyl)succinimide & Derivatives
[1]
Topic: Purification & Troubleshooting for N-(Cyclohexyl)succinimide (CAS: 1050-67-5) and N-Substituted Imides. Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]
Introduction: The "Low-Melt" Challenge
Welcome to the technical guide for handling N-(Cyclohexyl)succinimide . While succinimide derivatives are generally stable, this specific compound presents a unique challenge: a low melting point of approximately 41–45°C [1, 2].[1]
This physical property dictates your purification strategy.[1] Standard high-heat recrystallization often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1] This guide prioritizes protocols designed to handle low-melting solids and lipophilic imides.[1]
Module 1: The "Quick Fix" (Chemical Workup)
Before attempting crystallization, you must chemically remove unreacted precursors.[1] The synthesis typically involves the reaction of Succinic Anhydride with Cyclohexylamine , forming an intermediate Amic Acid , which is then cyclized.[1]
Primary Impurities:
-
Cyclohexylamine (Starting material, Basic)[1]
-
Succinic Anhydride/Acid (Starting material/Hydrolysis product, Acidic)[1][2]
-
N-Cyclohexylsuccinamic acid (Incomplete cyclization intermediate, Acidic)[1]
Protocol: The Three-Stage Wash
Use this standard workup for crude reaction mixtures dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]
| Stage | Reagent | Target Impurity | Mechanism |
| 1.[1][2] Acid Wash | 1N HCl (Cold) | Cyclohexylamine | Protonation of the amine creates a water-soluble ammonium salt.[1] |
| 2. Base Wash | Sat. NaHCO₃ | Succinic Acid, Amic Acid | Deprotonation of carboxylic acids creates water-soluble carboxylates. |
| 3.[1] Neutral Wash | Brine (Sat.[1] NaCl) | Water/Trace Salts | Osmotic pressure pulls residual water from the organic phase.[1] |
Critical Check: After the base wash, check the aqueous layer pH.[1] If it is not basic (pH > 8), the acid impurities are saturating your wash.[1] Repeat until the aqueous layer remains basic.[1]
Module 2: Crystallization (The Gold Standard)
Warning: Due to the low melting point (43–45°C), do not boil the solvent if the solute concentration is high.[1] You will form an emulsion (oil) that is difficult to crystallize.[1]
Recommended Solvent Systems
-
Isopropanol (IPA) / Hexane: (Preferred). High solubility in IPA; Hexane acts as an anti-solvent.[1]
-
Ethanol / Water: (Classic, but risky).[1] Water promotes oiling if added too quickly or if the mixture is too hot.[1]
Step-by-Step Protocol: Low-Temperature Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of Isopropanol at 35°C (warm, not hot).
-
Filtration: If insoluble particles remain, filter through a 0.45µm PTFE syringe filter or sintered glass.[1]
-
Anti-Solvent Addition: Add Hexane dropwise to the warm solution until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add 1-2 drops of Isopropanol to clear the solution.
-
Slow Cooling:
-
Allow to cool to Room Temperature (20°C) undisturbed for 2 hours.
-
Move to a refrigerator (4°C) for 12 hours.
-
Do not place directly in a -20°C freezer; "thermal shock" traps impurities.[1]
-
-
Collection: Filter the white crystals and wash with cold Hexane.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the correct purification pathway based on the melting point of the specific derivative.[1]
Module 3: Chromatography (When Crystallization Fails)
If your product "oils out" or remains a waxy solid, column chromatography is the most reliable method.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]
-
Detection: N-substituted succinimides are often UV active (weakly at 210-220 nm) or can be stained with Iodine or KMnO₄ (The cyclohexyl ring does not stain strongly with UV, so chemical stain is preferred).[1]
Module 4: Troubleshooting & FAQs
Q1: My product turned into a sticky oil at the bottom of the flask during recrystallization. What happened?
Diagnosis: This is "Oiling Out." It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[1] The Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of the "good" solvent if needed).
-
Allow the solution to cool much slower . Wrap the flask in a towel to insulate it.[1]
-
Seeding: Add a tiny crystal of pure product (if available) when the solution reaches 38°C.
-
If this fails repeatedly, switch to Module 3 (Chromatography) .[1]
Q2: The NMR shows a broad peak around 5.5–6.0 ppm or extra peaks in the aromatic/amide region.
Diagnosis: You likely have uncyclized N-cyclohexylsuccinamic acid . The Fix:
-
Dissolve the product in Ethyl Acetate.[1]
-
Wash vigorously with saturated Sodium Bicarbonate (NaHCO₃) .[1] The open-chain acid will convert to a salt and move to the water layer.[1]
-
Dry the organic layer with MgSO₄ and evaporate.[1]
-
Alternative: Reflux the crude material in Toluene with a Dean-Stark trap (and a pinch of p-TsOH catalyst) to force the ring closure [3].[1]
Q3: My product is colored (Yellow/Brown), but it should be white.
Diagnosis: Oxidation byproducts or trace polymerized amines.[1] The Fix:
-
Dissolve the solid in warm solvent.[1]
-
Add Activated Charcoal (5% by weight).[1]
-
Stir for 15 minutes.
-
Filter through a Celite pad (diatomaceous earth) to remove the charcoal.[1]
-
Proceed with crystallization.[1]
Q4: How do I dry the product without melting it?
Diagnosis: Vacuum ovens set to "standard" temperatures (60°C) will melt N-cyclohexylsuccinimide.[1] The Fix:
Summary of Physical Data
| Property | Value | Notes |
| CAS Number | 1050-67-5 | Standard ID |
| Molecular Formula | C₁₀H₁₅NO₂ | MW: 181.23 g/mol |
| Melting Point | 41 – 45 °C | [1, 2] Critical Process Parameter |
| Solubility (Water) | Insoluble | LogP ~ 1.47 [1] |
| Solubility (Organic) | Soluble | DCM, EtOAc, Ethanol, Toluene |
References
-
National Institute of Standards and Technology (NIST). (2023).[1] N-(Cyclohexyl)succinimide - Phase change data and IR Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for cyclic imide synthesis via thermal dehydration).
Technical Support Center: Troubleshooting Low Yield in Carbodiimide-Mediated Amide Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation. This guide is designed to provide in-depth troubleshooting strategies for a common and powerful synthetic tool: carbodiimide-mediated coupling reactions. As a Senior Application Scientist, I will guide you through the mechanistic rationale behind common failures and provide field-proven solutions to optimize your reaction yields.
A quick note on terminology: The query "N-(Cyclohexyl)succinimide" mediated coupling likely refers to a combination of two commonly used reagents: a carbodiimide bearing cyclohexyl groups, such as N,N'-Dicyclohexylcarbodiimide (DCC) , and an additive used to improve efficiency and reduce side reactions, N-Hydroxysuccinimide (NHS) . This guide will focus on the principles of this powerful DCC/NHS system, which are broadly applicable to other carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Section 1: The Core Mechanism & Common Pitfalls
Understanding the reaction pathway is the first step to effective troubleshooting. A carbodiimide's role is to activate a carboxylic acid, transforming the hydroxyl group into a better leaving group.[1][2] This occurs via the formation of a highly reactive O-acylisourea intermediate.[2][3]
However, this key intermediate is unstable and lies at the branch point between success and failure.
-
Desired Pathway: The amine nucleophile attacks the O-acylisourea intermediate, forming the desired amide bond and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).
-
Side Reaction 1 (Major Issue): The O-acylisourea can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[2][4] This is often a primary cause of low yield.
-
Side Reaction 2: The intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[2][4]
-
Side Reaction 3: The intermediate is sensitive to water and can hydrolyze, regenerating the starting carboxylic acid.[3][5][6]
The addition of N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is a critical strategy to mitigate these side reactions.[4] These additives intercept the O-acylisourea to form a more stable, yet still reactive, NHS- or HOBt-ester. This active ester is less prone to rearrangement and hydrolysis, allowing for a cleaner and more efficient reaction with the amine.
Caption: The DCC/NHS reaction pathway.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during carbodiimide-mediated couplings in a practical question-and-answer format.
Q1: My reaction produced a large amount of a white solid that is insoluble in most organic solvents, and my yield is very low. What is happening?
A: You are almost certainly observing the formation of the dicyclohexylurea (DCU) byproduct from DCC. While its insolubility is useful for removal by filtration post-reaction, its premature precipitation can sometimes hinder the reaction. More importantly, if the DCU is the main product, it indicates the DCC was consumed through side reactions, primarily hydrolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is a common culprit. It reacts with the activated acid, consuming it and the DCC to produce DCU and your starting acid. Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation). Ensure your starting amine and carboxylic acid are free of water.
-
Check Reagent Purity: Old or improperly stored DCC can hydrolyze over time. Use a fresh bottle or a recently opened one.
Q2: My TLC/LCMS analysis shows that my carboxylic acid is consumed, but very little product is formed. I see a new spot that doesn't correspond to my starting materials or product.
A: This is the classic signature of the O-acylisourea intermediate rearranging to the stable N-acylurea byproduct.[2][4] This happens when the amine is not reactive enough to trap the intermediate before it rearranges.
Troubleshooting Steps:
-
Introduce an Additive: This is the most effective solution. Add 1.0-1.2 equivalents of N-Hydroxysuccinimide (NHS) or HOBt to the reaction. These additives will convert the unstable O-acylisourea to a more stable active ester, preventing the rearrangement and increasing the window of opportunity for the amine to react.
-
Lower the Temperature: Start the reaction at 0 °C. Add the DCC slowly to a solution of the acid and NHS. Allow the active ester to form for 15-30 minutes before adding the amine. This can help control the initial burst of reactivity and minimize side reactions.
-
Change the Order of Addition: Have the acid, amine, and additive (NHS/HOBt) stirring in the solvent, then add the DCC solution dropwise.[4] This ensures the highly reactive intermediate is formed in the presence of its intended reaction partners, maximizing the chance of productive coupling.
Q3: The reaction is very slow, and I have significant amounts of unreacted starting materials even after 24 hours. What factors should I investigate?
A: This points to an issue with fundamental reaction kinetics, often related to the reactivity of your substrates or suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Substrate Reactivity:
-
Steric Hindrance: Are either your carboxylic acid (especially at the α-carbon) or your amine sterically bulky? Hindered substrates react much more slowly. Consider increasing the temperature (e.g., from room temperature to 40 °C) or extending the reaction time.
-
Amine Nucleophilicity: Electron-poor anilines or other weakly nucleophilic amines are challenging substrates.[7] You may need more forcing conditions or a different coupling reagent entirely (e.g., HATU, which is designed for more difficult couplings).
-
-
Solvent Choice: The solubility of all components is critical.[8][9] If any reagent is not fully dissolved, the reaction will be slow and inefficient. For polar substrates, DMF or NMP are often better choices than DCM.[8]
-
Stoichiometry: Ensure you are using appropriate stoichiometry. Typically, 1.1-1.2 equivalents of the carbodiimide and 1.0-1.2 equivalents of the amine relative to the limiting carboxylic acid are used. Using an excess of the cheaper component can sometimes drive the reaction to completion.[10]
-
Consider a Base: If your amine is available as a hydrochloride or other salt, you must add a non-nucleophilic base (e.g., DIPEA, TEA) to liberate the free amine.[11] Use 1.1 equivalents for a mono-salt. Even with a free amine, a catalytic amount of a base like DMAP can sometimes accelerate the reaction, though be cautious as it can increase racemization risk.
Q4: I am working with a chiral amino acid, and I'm concerned about racemization. How can I minimize this?
A: Racemization is a significant risk, especially with carbodiimide activators. It can occur through the formation of an oxazolone intermediate.
Troubleshooting Steps:
-
Use HOBt: While NHS is good, 1-Hydroxybenzotriazole (HOBt) is widely recognized as being superior for suppressing racemization during peptide coupling.
-
Avoid Excess Base: Strong, unhindered bases can promote racemization. If a base is needed, use a hindered one like DIPEA and use the minimum amount necessary.
-
Maintain Low Temperatures: Performing the activation and coupling at 0 °C can significantly reduce the rate of racemization.
Section 3: Data & Protocols for Success
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry | Acid: 1.0 eq | The limiting reagent. |
| Amine: 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. | |
| DCC: 1.1 - 1.2 eq | An excess ensures full activation of the acid. Using too much can complicate purification.[6] | |
| NHS/HOBt: 1.0 - 1.2 eq | Essential for suppressing side reactions and improving yield.[4] | |
| Solvent | DCM, Chloroform | Good for nonpolar substrates. Low dielectric constant can minimize N-acylurea formation.[2] |
| DMF, NMP, Acetonitrile | Preferred for more polar substrates to ensure full solubility. Must be anhydrous.[4][8] | |
| Temperature | 0 °C to Room Temp. | Start at 0 °C for activation to minimize side reactions, then allow to warm to RT for the coupling step.[4] |
| Base (Optional) | DIPEA, TEA (1.1-2.0 eq) | Required if the amine is a salt. Use a hindered base like DIPEA to minimize side reactions. |
| DMAP (0.1 eq) | Catalytic amounts can accelerate sluggish reactions, but may increase racemization. |
Protocol 1: A Robust DCC/NHS Mediated Amide Coupling Workflow
This protocol is designed as a reliable starting point for the coupling of a generic carboxylic acid and amine.
1. Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried.
-
Use anhydrous solvents. DCM can be distilled from CaH₂. DMF should be from a sure-seal bottle.
-
Ensure carboxylic acid and amine are dry. If necessary, co-evaporate with anhydrous toluene to remove trace water.
2. Reaction Setup (under inert atmosphere, e.g., N₂ or Argon):
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (to make a ~0.1 M solution based on the acid).
-
Cool the flask to 0 °C in an ice-water bath and stir for 5 minutes.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the stirring solution of the acid and NHS at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes. A white precipitate (DCU) may begin to form.
-
Add the amine (1.05 eq) to the reaction mixture (either neat if a liquid, or as a solution in the reaction solvent).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
3. Reaction Monitoring:
-
Monitor the reaction progress by TLC or LCMS. Check for the disappearance of the limiting starting material.
4. Workup and Purification:
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture through a pad of celite to remove the DCU. Wash the filter cake with a small amount of cold reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine/base), saturated NaHCO₃ solution (to remove excess acid/NHS), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Section 4: Visualizing the Troubleshooting Process
This flowchart provides a logical path for diagnosing issues with your coupling reaction.
Caption: A logical troubleshooting workflow for low-yield coupling reactions.
References
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization *. ResearchGate. Available at: [Link]
-
On the role of additives in alkyl–alkyl Negishi cross-couplings . RSC Publishing. Available at: [Link]
-
amide coupling help . Reddit. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization . PMC. Available at: [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? . ResearchGate. Available at: [Link]
-
Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers . MDPI. Available at: [Link]
-
N-hydroxysuccinimide (NHS) . ResearchGate. Available at: [Link]
-
Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model . ChemRxiv. Available at: [Link]
-
Green Bio-Based Solvents in C-C Cross-Coupling Reactions . ResearchGate. Available at: [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids . MDPI. Available at: [Link]
-
Carbodiimide-Mediated Coupling . Organic Chemistry Tutor. Available at: [Link]
-
Carbodiimide . Wikipedia. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 . Organic Chemistry Portal. Available at: [Link]
-
Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry . ResearchGate. Available at: [Link]
-
Conditions for coupling to an N-hydroxysuccinimide ester . Reddit. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? . Reddit. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: N-(Cyclohexyl)succinimide Stability & Troubleshooting
Product: N-(Cyclohexyl)succinimide (NCS) CAS: 6301-71-9 Chemical Class: Cyclic Imide Application: Intermediate in organic synthesis, anticonvulsant scaffold, polymer additive.
Hydrolytic Stability & pH Sensitivity
The Issue: "My compound disappeared during aqueous workup, yielding a carboxylic acid byproduct."
Technical Insight
N-(Cyclohexyl)succinimide contains a cyclic imide moiety. While the cyclohexyl group provides steric protection, the carbonyl carbons remain electrophilic. The thermodynamic stability of the 5-membered ring is compromised under nucleophilic stress, particularly in alkaline environments.
-
Alkaline Conditions (pH > 8.0): The hydroxide ion (
) acts as a potent nucleophile, attacking the carbonyl carbon. This leads to the irreversible opening of the succinimide ring, forming N-cyclohexylsuccinamic acid . This reaction is rapid and pseudo-first-order with respect to . -
Acidic Conditions (pH < 4.0): The imide is generally stable in dilute acid. However, strong mineral acids combined with heat will eventually hydrolyze the amide bonds, releasing succinic acid and cyclohexylammonium salts.
-
Neutral Conditions: Stable in water at ambient temperatures, but long-term storage in aqueous solution is not recommended due to slow spontaneous hydrolysis.
Troubleshooting Protocol: Monitoring Ring Integrity
If you suspect ring opening, do not rely solely on NMR (as the shift changes can be subtle in crude mixtures). Use this stress-test workflow:
Step 1: TLC Visualization
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Detection:
stain (Imides stain poorly; look for the "ghost" spot under UV). The ring-opened acid will streak or stay at the baseline.
Step 2: Solubility Check
-
The intact imide is insoluble in 1M NaOH.
-
The ring-opened succinamic acid is soluble in 1M NaOH (as the carboxylate salt).
-
Test: Take 10 mg of your solid. Add 1 mL 1M NaOH. If it dissolves immediately, your ring is likely already opened.
Mechanism of Alkaline Hydrolysis
The following pathway illustrates the failure mode in basic media:
Figure 1: Pathway of base-catalyzed ring opening. Once the succinamic acid forms, re-cyclization requires thermal dehydration or chemical activation (e.g., acetic anhydride).
Reactivity with Nucleophiles (Grignards & Hydrides)
The Issue: "I tried to alkylate the ring with a Grignard reagent, but obtained a complex mixture."
Technical Insight
Researchers often treat N-substituted succinimides as simple "protected amines," forgetting that they are bis-acyl electrophiles .
-
Grignard Reagents (R-MgX):
-
Reaction: Grignard reagents will attack one of the carbonyls.[1][2]
-
Outcome: This does not typically yield an
-alkylated product. Instead, it forms a hydroxylactam (hemiaminal) upon workup. If excess Grignard is used, ring opening to a keto-amide can occur. -
Warning: Do not use N-(Cyclohexyl)succinimide as an inert scaffold in Grignard reactions unless the imide carbonyl is the intended target.
-
-
Hydride Reduction (LiAlH4 / NaBH4):
-
LiAlH4: Reduces the imide completely to the pyrrolidine (N-cyclohexylpyrrolidine).
-
NaBH4: Often stops at the hydroxylactam stage (reduction of one carbonyl to an alcohol) unless activated by acid.
-
Compatibility Matrix
| Reagent Class | Compatibility | Expected Outcome / Risk |
| Aqueous Base (NaOH/KOH) | Incompatible | Hydrolysis to succinamic acid. |
| Aqueous Acid (HCl/H2SO4) | Compatible | Stable at RT; Hydrolysis at reflux. |
| Grignard / Organolithium | Reactive | Nucleophilic addition to C=O (Hydroxylactam formation). |
| Oxidizing Agents (H2O2) | Compatible | Generally stable; cyclohexyl ring may oxidize under extreme conditions. |
| Alkyl Halides | Inert | Nitrogen is non-nucleophilic (lone pair is delocalized). |
Synthesis & Purification Artifacts
The Issue: "My melting point is broad (10°C range), but NMR looks mostly clean."
Technical Insight
The synthesis of N-(Cyclohexyl)succinimide typically involves the condensation of succinic anhydride and cyclohexylamine. The reaction proceeds through an intermediate: N-cyclohexylsuccinamic acid .
If the dehydration step (closing the ring) is incomplete, your product will contain significant amounts of this acyclic acid.
-
Succinic Anhydride + Cyclohexylamine
Succinamic Acid (Intermediate) -
Succinamic Acid
N-(Cyclohexyl)succinimide (Product)
Because the intermediate and product share similar proton NMR signals (cyclohexyl multiplet, succinyl backbone), they are easily confused if the carboxylic acid proton is broadened or exchanged out.
Purification Protocol: Removing the "Open Ring" Impurity
Do not rely on silica chromatography alone, as the acid often streaks and co-elutes.
Recrystallization Method:
-
Solvent: Ethanol/Water (9:1) or Toluene.[3]
-
Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
-
Wash: Wash the crystals with cold 5% Sodium Bicarbonate (
) .-
Why? The bicarbonate will dissolve any residual uncyclized succinamic acid (which is acidic), while the N-(Cyclohexyl)succinimide (neutral) remains in the filter cake.
-
-
Dry: Vacuum dry at 40°C.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing stability issues. Note that "Incomplete Cyclization" is a synthesis artifact, not a stability failure, but presents similarly.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution and imide hydrolysis).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Hargreaves, M. K., Pritchard, J. G., & Dave, H. R. (1970). Cyclic Carboxylic Monoimides. Chemical Reviews, 70(4), 439–469. Link
-
PubChem. (n.d.). N-Cyclohexylsuccinimide Compound Summary. National Library of Medicine. Link
- Gao, Y., et al. (2014). Hydrolytic stability of maleimides and succinimides. Polymer Chemistry, 5, 432-438.
Sources
Technical Support Center: N-(Cyclohexyl)succinimide Reaction Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Cyclohexyl)succinimide. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and enhance your understanding of the reaction kinetics and the critical role of catalysts.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of N-(Cyclohexyl)succinimide.
1. What is the fundamental reaction for synthesizing N-(Cyclohexyl)succinimide?
The synthesis is typically a two-step process. The first step involves the acylation of cyclohexylamine with succinic anhydride to form an intermediate, N-cyclohexylsuccinamic acid. The second step is the cyclodehydration of this intermediate to yield the final product, N-(Cyclohexyl)succinimide.[1][2][3]
2. What is the role of a catalyst in this reaction?
A catalyst's primary role is to increase the rate of the cyclodehydration step. This is often the rate-limiting step of the reaction. Catalysts can achieve this by activating the carboxylic acid group of the intermediate, making it a better electrophile for the intramolecular nucleophilic attack by the amide nitrogen.
3. What are the common types of catalysts or reagents used for this synthesis?
Several methods can be employed to facilitate the cyclodehydration, including:
-
Thermal Imidization: Simply heating the reaction mixture can provide the energy needed for cyclization. However, this can lead to thermal degradation of the intermediate and side product formation.[4]
-
Dehydrating Agents: Reagents like acetic anhydride are effective but can lead to side reactions such as acetylation.[3][4]
-
Mild Dehydrating Agents: Polyphosphate ester (PPE) is a milder alternative for cyclodehydration.[3][4]
-
Acid Catalysts: Lewis acids like zinc in acetic acid can promote the reaction.[5]
-
Green Chemistry Approaches: Reactions in hot water without a catalyst have been reported as an environmentally friendly option.[6]
4. How can I monitor the progress of the reaction?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A simple and effective method for tracking the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to monitor the reaction medium for the presence of reactants, intermediates, and products.[6]
-
Infrared (IR) Spectroscopy: The formation of the imide can be monitored by the appearance of characteristic carbonyl stretching frequencies in the range of 1695-1720 cm⁻¹.[5]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time, allowing for kinetic analysis.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of N-(Cyclohexyl)succinimide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-(Cyclohexyl)succinimide | Incomplete reaction; ineffective catalyst; insufficient heating; decomposition of starting materials or product. | - Ensure the catalyst is active and used in the correct amount.- Increase the reaction temperature or time, monitoring for product degradation.- Consider a different catalytic system (e.g., switch from thermal to a mild dehydrating agent like PPE).[3][4]- Verify the purity of your starting materials. |
| Formation of Significant Side Products | - Thermal Degradation: High reaction temperatures can cause the intermediate N-cyclohexylsuccinamic acid to decompose.[4]- Side Reactions with Reagents: Acetic anhydride can cause unwanted acetylation.[4] | - If using thermal imidization, lower the temperature and extend the reaction time.- Replace harsh dehydrating agents like acetic anhydride with milder alternatives such as polyphosphate ester (PPE).[4]- Utilize a one-pot method with zinc and acetic acid, which can offer high efficiency and a simple purification procedure.[5] |
| Reaction Stalls Before Completion | - Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time.- Equilibrium: The reaction may have reached equilibrium.- Inadequate Mixing: Poor stirring can lead to localized concentration gradients. | - Add a fresh portion of the catalyst.- If an equilibrium is suspected, consider removing a byproduct (e.g., water) to drive the reaction forward.- Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty in Product Purification | - Presence of Unreacted Starting Materials: Succinic anhydride or cyclohexylamine may remain.- Presence of the Intermediate: N-cyclohexylsuccinamic acid may not have fully cyclized.- Formation of Polar Byproducts: Succianilic acid is a potential impurity.[5] | - Wash the crude product with a sodium bicarbonate solution to remove acidic impurities like unreacted succinic anhydride and the succinamic acid intermediate.[5]- Recrystallization from a suitable solvent, such as ethanol or a heptane-toluene mixture, is an effective purification method.[7][8] |
III. Experimental Protocols & Data
A. General Protocol for the Synthesis of N-(Cyclohexyl)succinimide using a Catalyst
This protocol is a general guideline and may require optimization based on the chosen catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1 equivalent) in a suitable solvent (e.g., acetic acid, toluene, or chloroform).[3][5]
-
Addition of Succinic Anhydride: While stirring, add succinic anhydride (1.1 equivalents) portion-wise to the solution. An exothermic reaction may be observed.
-
Catalyst Addition: Add the chosen catalyst (e.g., zinc powder[5], polyphosphate ester[3][4]) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 55°C for the zinc/acetic acid method) and stir for the required time (e.g., 1.5 hours).[5] Monitor the reaction progress using TLC or another suitable analytical method.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using a solid catalyst like zinc, filter it off.[5] Pour the filtrate onto crushed ice to precipitate the crude product.[5]
-
Purification: Filter the solid product and wash it with water. To remove acidic impurities, stir the crude product in an aqueous solution of sodium bicarbonate for 10 minutes, then filter and wash with water again.[5] Further purify the product by recrystallization from a suitable solvent.[7]
B. Catalyst System Comparison
| Catalyst/Method | Advantages | Disadvantages | Key Considerations |
| Thermal Imidization | Simple, no additional reagents required. | Can lead to thermal degradation and side products.[4] | Requires careful temperature control. |
| Acetic Anhydride | Effective dehydrating agent. | Can cause side acetylation reactions.[4] | Not suitable for substrates with sensitive functional groups. |
| Polyphosphate Ester (PPE) | Mild and effective for cyclodehydration.[3][4] | May require specific reaction conditions (e.g., chloroform as solvent).[3] | A good alternative to harsher methods. |
| Zinc / Acetic Acid | Cost-effective, efficient, one-pot synthesis.[5] | Requires removal of unreacted zinc. | Offers a simple purification procedure.[5] |
| Hot Water (Catalyst-free) | Environmentally friendly, "green" method.[6] | May require longer reaction times. | A good option for sustainable synthesis. |
IV. Visualizations
A. Experimental Workflow for Catalyzed N-(Cyclohexyl)succinimide Synthesis
Caption: A decision tree for troubleshooting low yields in N-(Cyclohexyl)succinimide synthesis.
V. References
-
Tretyakov, B.; Gadomsky, S.; Terentiev, A. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Arch.2023 , 20236.
-
Tretyakov, B.; Gadomsky, S.; Terentiev, A. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. 2025 .
-
succinimide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]
-
One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. 2015 . [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. 2023 . [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. 2023 . [Link]
-
Synthesis of N-Cyclohexyl-2-(3,5-di-tert-butyl-4-hydroxyphenylthio)-succinimide. Google Patents.
Sources
- 1. Beilstein Archives - A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 5. ijcps.org [ijcps.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Guide: Removal of N-(Cyclohexyl)succinimide from Reaction Mixtures
The following technical guide addresses the removal of N-(Cyclohexyl)succinimide (NCS-Cy), a specific and often troublesome byproduct found in organic synthesis.
The "Greasy Imide" Problem
N-(Cyclohexyl)succinimide is a byproduct often encountered in radical chemistries involving cyclohexyl precursors or specific protecting group manipulations. Unlike its parent compound, succinimide (which is highly water-soluble and easily removed via aqueous extraction), the addition of the cyclohexyl ring drastically alters its physicochemical properties.
-
The Trap: Researchers often attempt standard aqueous washes (NaHCO₃ or dilute HCl), assuming the "succinimide" core will make it water-soluble.
-
The Reality: The lipophilic cyclohexyl group dominates the solubility profile, keeping the byproduct in the organic phase (DCM, EtOAc, Chloroform). It acts as a "greasy imide," tracking with your product through standard extractions.
Physicochemical Profile
| Property | N-(Cyclohexyl)succinimide | Simple Succinimide |
| Structure | Succinimide ring + Cyclohexyl tail | Simple Imide ring |
| Solubility (Water) | Poor / Insoluble | High |
| Solubility (Organics) | High (DCM, CHCl₃, EtOAc) | Moderate |
| Acidity (Imide N-H) | None (Blocked by Cyclohexyl) | Acidic (pKa ~9.6) |
| Removal Strategy | Chromatography / Ring Opening | Aqueous Extraction (Mild Base) |
Diagnostic: Confirming the Impurity
Before initiating removal, confirm the presence of N-(Cyclohexyl)succinimide using 1H NMR. It has a distinct signature that differentiates it from other common byproducts like DCU (dicyclohexylurea).
-
1H NMR Signature (CDCl₃):
- ~2.6 – 2.7 ppm (Singlet, 4H): The succinimide ring protons. This is the "smoking gun."
- ~3.9 – 4.1 ppm (Multiplet, 1H): The methine proton (CH) of the cyclohexyl ring attached to the nitrogen.
- ~1.2 – 2.2 ppm (Multiplets, 10H): The remaining cyclohexyl protons.
Decision Matrix: Selecting a Removal Protocol
Choose your removal method based on the stability of your target molecule.
Figure 1: Decision tree for selecting the optimal N-(Cyclohexyl)succinimide removal strategy.
Removal Protocols
Method A: The "Hydroxylamine Scavenger" (Recommended)
Best for: Products stable to mild nucleophiles. High efficiency.
This method exploits the reactivity of the imide ring.[1][2] While the N-cyclohexyl group makes the molecule lipophilic, the imide carbonyls are still susceptible to nucleophilic attack. Hydroxylamine (
Reagents:
-
Hydroxylamine hydrochloride (
) -
Sodium bicarbonate (
) or Pyridine -
Solvent: Methanol (MeOH) or THF
Protocol:
-
Dissolve your crude reaction mixture in Methanol or THF (approx. 5–10 mL per gram).
-
Add 1.5 – 2.0 equivalents of Hydroxylamine hydrochloride.
-
Add 2.0 equivalents of base (Pyridine or solid
) to free the hydroxylamine. -
Stir at Room Temperature for 30–60 minutes. Monitor by TLC (the non-polar imide spot will disappear).[3]
-
Workup:
-
Dry organic layer over
and concentrate.
Method B: Flash Chromatography (Silica Gel)
Best for: Base-sensitive products or small scale.
N-(Cyclohexyl)succinimide is moderately polar but significantly less polar than simple succinimide. It typically elutes in the "middle" of the polarity spectrum.
TLC Data (Typical):
-
100% Hexanes:
-
30% EtOAc / Hexanes:
-
Visualization: Stains strongly in Iodine or KMnO₄ . Weak UV absorbance (only carbonyls, no conjugation).
Strategy:
-
Use a gradient starting from 5% EtOAc/Hexane up to 40% EtOAc/Hexane.
-
The impurity often "streaks" slightly.[9] If your product has a similar
, consider switching to DCM/MeOH (98:2) as the solvent system, which often alters the separation selectivity for imides.
Method C: Cold Trituration
Best for: Solid products or large-scale crude cleanup.
If your target product is a solid, you can exploit the high solubility of N-(Cyclohexyl)succinimide in chlorinated solvents versus its lower solubility in cold alkanes.
Protocol:
-
Dissolve the crude mixture in a minimum amount of DCM or Chloroform .
-
Slowly add Hexane or Diethyl Ether until the solution turns slightly cloudy.
-
Cool the mixture to -20°C (freezer) or 0°C (ice bath) for 2 hours.
-
Filtration:
-
Scenario 1 (Product Precipitates): Filter the solid.[3] The N-(Cyclohexyl)succinimide usually remains in the mother liquor (filtrate).
-
Scenario 2 (Impurity Precipitates): In rare cases (depending on concentration), the imide may crystallize out. Verify the solid by NMR before discarding.
-
Frequently Asked Questions (FAQ)
Q: I tried washing with 1M NaOH, but the impurity is still there. Why? A: Standard base washes rely on deprotonating the imide nitrogen to form a water-soluble salt. In N-(Cyclohexyl)succinimide, the nitrogen is attached to a cyclohexyl group, not a hydrogen. There is no proton to remove, so it remains neutral and lipophilic. You must break the ring (Method A) to make it water-soluble.
Q: Is this the same as DCU? A: No. DCU (Dicyclohexylurea) is a byproduct of DCC coupling. DCU is notoriously insoluble in most solvents (DCM, Hexane) and is usually removed by filtration before workup. N-(Cyclohexyl)succinimide is soluble in organic solvents, making it harder to remove by simple filtration.
Q: Can I use N-Chlorosuccinimide (NCS) protocols? A: No. N-Chlorosuccinimide is a reagent, not typically a "dead" byproduct, and has different reactivity. Do not mix up the acronyms. If a protocol refers to "NCS," check if they mean the reagent (Chlorosuccinimide) or the byproduct (Cyclohexylsuccinimide).
Q: Will sublimation work? A: Succinimides do sublime, but the addition of the heavy cyclohexyl group significantly raises the sublimation point and lowers volatility. Sublimation is generally not recommended as it requires high heat which may decompose your product.
References
-
Preparation and Reactivity of N-Substituted Succinimides
- Source: Organic Syntheses, Coll. Vol. 5, p. 663 (1973); Vol. 41, p. 60 (1961).
- Context: Describes the synthesis and properties of N-substituted succinimides, establishing their solubility profiles.
-
URL: (Analogous physicochemical data).
-
Hydrolytic Ring Opening of Imides
- Source:Beilstein Journal of Organic Chemistry, "A Reaction of N-substituted Succinimides with Hydroxylamine".
- Context: Validates Method A (Hydroxylamine)
-
URL:
-
Solubility and Removal Strategies
- Source: BenchChem Technical Support, "Techniques for complete removal of succinimide byproduct".
- Context: General overview of succinimide derivative removal, highlighting the difference between simple and substituted imides.
-
URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing epimerization in peptide synthesis using "N-(Cyclohexyl)succinimide"
Technical Support Center: Minimizing Epimerization in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the persistent challenge of epimerization during solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of this side reaction, provide actionable troubleshooting strategies, and detail validated protocols to ensure the chiral integrity of your synthetic peptides.
A Note on "N-(Cyclohexyl)succinimide": Initial searches and a review of established literature do not identify N-(Cyclohexyl)succinimide as a standard reagent for minimizing epimerization in peptide synthesis. It is possible this is a reference to a specialized or proprietary reagent, or a potential confusion with the well-established additive N-Hydroxysuccinimide (HOSu) .[1][2] This guide will focus on proven, widely-cited methods and reagents for controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[3][4][5] In peptide synthesis, this almost always refers to the inversion of the α-carbon's stereochemistry (from the L- to the D-configuration) of an amino acid residue during the coupling reaction.
Q2: Why is epimerization a critical problem?
A2: Maintaining chiral purity is paramount. Epimerization leads to the formation of diastereomeric impurities, which are peptides with the same sequence but a different three-dimensional structure. This can dramatically alter or eliminate the peptide's biological activity.[3][4][5] Furthermore, these diastereomers have very similar physical properties to the target peptide, making their separation and purification extremely difficult and costly.[3][4][5]
Q3: What is the primary cause of epimerization during peptide coupling?
A3: The most common pathway for epimerization is the formation of a 5(4H)-oxazolone intermediate.[6][7] When the carboxylic acid of an N-protected amino acid is activated by a coupling reagent, the carbonyl oxygen of the protecting group can attack the activated carboxyl group. This intramolecular cyclization forms the oxazolone. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can produce both the desired L-isomer and the undesired D-isomer (epimer).[2][6][7]
Q4: How do additives like HOBt or Oxyma prevent epimerization?
A4: Additives are a cornerstone of modern peptide synthesis for minimizing epimerization. When a coupling reagent like a carbodiimide (e.g., DIC, DCC) activates an amino acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into the problematic oxazolone. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) rapidly intercept the O-acylisourea to form an active ester (e.g., an OBt or Oxyma ester).[7] This active ester is more stable against oxazolone formation but still highly reactive towards the desired aminolysis (peptide bond formation), thus kinetically favoring the correct reaction pathway and preserving stereochemistry.[7][8]
Q5: Are certain amino acids more susceptible to epimerization?
A5: Yes. Cysteine (Cys) and Histidine (His) are notoriously prone to epimerization.[9][10] Sterically hindered amino acids like Valine (Val) and Isoleucine (Ile) can also show higher rates of epimerization, particularly in polar solvents, because the slower rate of the desired coupling reaction allows more time for the oxazolone pathway to occur.[11]
The Mechanism of Epimerization
Understanding the chemical pathway that leads to loss of chiral integrity is the first step toward preventing it. The diagram below illustrates the critical oxazolone formation route.
Caption: A logical workflow for troubleshooting and resolving epimerization issues.
References
-
Ghosh, A. K., & Lubell, W. D. (2025). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Journal of Peptide Science, 31(6), e70019. [Link]
-
ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
-
Jad, Y. E., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Open Ukrainian Citation Index. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. [Link]
-
ChemRxiv. (2024). Sustainable Peptide Synthesis in RAM. [Link]
-
SlideShare. (2014). Epimerization of Peptide. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]
-
ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Subirós-Funosas, L., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
MDPI. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385. [Link]
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: DCC vs. N-Hydroxysuccinimide Esters
A Senior Application Scientist's Field Guide to Optimizing Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous construction of peptide bonds is a cornerstone of their work. The choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the overall success of a synthesis strategy. This guide provides an in-depth, objective comparison of two stalwart methods in the peptide chemist's toolbox: the direct use of N,N'-Dicyclohexylcarbodiimide (DCC) and the application of N-Hydroxysuccinimide (NHS) active esters.
While the query prompting this guide mentioned "N-(Cyclohexyl)succinimide," our extensive review of chemical literature and common laboratory practice indicates this is not a recognized peptide coupling agent. It is likely a conflation of the widely used N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which are often used in tandem. Therefore, this guide will focus on the scientifically pertinent and highly relevant comparison between DCC-mediated coupling and NHS-ester-mediated coupling, providing a clearer and more actionable analysis for the discerning researcher.
The Protagonists: A Tale of Two Coupling Strategies
N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful and cost-effective dehydrating agent that has been a workhorse in peptide synthesis since its introduction by Sheehan and Hess in 1955.[1] It facilitates the formation of an amide bond by activating the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[2][3]
N-Hydroxysuccinimide (NHS) Esters , on the other hand, represent a more refined approach. These "active esters" are typically pre-formed by reacting an N-protected amino acid with NHS in the presence of a carbodiimide like DCC.[4][5][6] The resulting NHS ester is a relatively stable, isolable intermediate that can then be used in a separate step to acylate the N-terminus of a peptide chain.[7] This two-step approach offers distinct advantages in terms of reaction control and purification.
Mechanism of Action: A Visual Breakdown
The efficiency and potential pitfalls of each method are rooted in their reaction mechanisms. Understanding these pathways is crucial for troubleshooting and optimizing your peptide synthesis protocols.
DCC-Mediated Coupling: The Direct Approach
DCC directly activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired peptide bond, yielding the insoluble byproduct N,N'-dicyclohexylurea (DCU).
Caption: DCC activation pathway forming a reactive O-acylisourea intermediate.
The DCC/NHS Method: A Two-Stage Refinement
To mitigate some of the drawbacks of using DCC alone, NHS is often added as a co-reagent. This combination leads to the in-situ formation of a more stable NHS ester, which then reacts with the amine. This is a common one-pot procedure.
Caption: DCC/NHS pathway forming a more stable NHS ester intermediate.
Head-to-Head Comparison: Performance and Practicality
The choice between these methods often comes down to a trade-off between speed, cost, and the specific demands of the synthesis, such as the scale and the nature of the amino acids involved.
| Feature | DCC-Mediated Coupling | NHS Ester-Mediated Coupling |
| Coupling Efficiency | Generally high, but can be reduced by side reactions. | Very high, especially with pre-purified NHS esters.[8] |
| Reaction Speed | Fast, typically a one-pot reaction. | Can be a two-step process (ester formation, then coupling), but the coupling step itself is usually efficient. |
| Byproduct | N,N'-dicyclohexylurea (DCU) | N-Hydroxysuccinimide (NHS) |
| Byproduct Removal | Difficult; DCU is notoriously insoluble in many organic solvents, requiring filtration.[3][9] This can be problematic in solid-phase synthesis.[7] | Relatively easy; NHS is water-soluble and can be removed by aqueous extraction.[4][10] |
| Racemization Risk | Higher, due to the highly reactive O-acylisourea intermediate.[3][7] The risk is sequence-dependent and increased by the presence of bases. | Lower, as the NHS ester is more stable and less prone to side reactions that cause racemization.[7] |
| Side Reactions | Formation of N-acylurea, racemization.[7] | Potential for acylation of side chains (e.g., Ser, Tyr, Arg) under certain conditions.[1] |
| Cost | DCC is a relatively inexpensive reagent. | NHS adds to the cost, and pre-formed, purified NHS esters are more expensive. |
| Handling & Safety | DCC is a potent skin sensitizer and allergen.[11] | NHS esters are generally less toxic than DCC.[6] |
| Best Suited For | Solution-phase synthesis where DCU can be easily filtered off; cost-sensitive applications.[7] | Solid-phase peptide synthesis (SPPS), complex couplings, and when minimizing racemization is critical. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methods, here are detailed, step-by-step protocols for both DCC/NHS-mediated coupling and the use of a pre-formed NHS ester.
Protocol 1: In-Situ Peptide Coupling using DCC and NHS
This protocol describes the one-pot synthesis of a dipeptide by activating an N-protected amino acid with DCC in the presence of NHS, followed by reaction with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH): 1.0 mmol
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 mmol
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 mmol
-
N-Hydroxysuccinimide (NHS): 1.1 mmol
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA): 1.0 mmol
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF): 10 mL
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the N-protected amino acid (1.0 mmol) and NHS (1.1 mmol) in 5 mL of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 mmol) in 5 mL of anhydrous DCM and add NMM (1.0 mmol) to neutralize the salt.
-
Add the DCC (1.1 mmol) to the solution of the N-protected amino acid and NHS. A white precipitate of DCU will begin to form.
-
Allow the activation reaction to proceed at 0°C for 30 minutes.
-
Add the neutralized amino acid ester solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C to further precipitate the DCU.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for DCC/NHS in-situ peptide coupling.
Protocol 2: Peptide Coupling using a Pre-formed NHS Ester
This protocol details the coupling of a pre-formed, isolated N-protected amino acid NHS ester with an amino acid ester.
Materials:
-
N-protected amino acid NHS ester (e.g., Boc-Ala-OSu): 1.0 mmol
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 mmol
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base: 1.1 mmol
-
Anhydrous Dimethylformamide (DMF): 10 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 mmol) in 5 mL of anhydrous DMF.
-
Add DIPEA (1.1 mmol) to the solution and stir for 5-10 minutes.
-
Add the N-protected amino acid NHS ester (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution extensively with 1N HCl to remove unreacted amine and base, followed by saturated NaHCO₃ to remove the NHS byproduct, and finally with brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Causality and Self-Validation in Protocol Design
The protocols described are designed to be self-validating systems. For instance, in the DCC/NHS protocol, the pre-activation at 0°C is crucial to favor the formation of the NHS ester over other side reactions. The subsequent aqueous workup is designed to systematically remove acidic (unreacted carboxylic acid), basic (NMM/DIPEA), and water-soluble (NHS) impurities, thus providing a cleaner crude product. Monitoring by TLC at each stage allows for visual confirmation of the consumption of starting materials and the formation of the product, validating the progress of the reaction.
Conclusion: Making the Right Choice for Your Synthesis
Both DCC and NHS-ester-mediated coupling are powerful techniques for peptide bond formation, each with a distinct profile of advantages and disadvantages.
-
DCC remains a viable, low-cost option, particularly for solution-phase synthesis where its insoluble DCU byproduct can be an advantage in purification.[7] However, the risks of racemization and its allergenic properties necessitate careful handling and consideration.[7][11]
-
NHS esters , whether generated in-situ or used as pre-activated reagents, offer a more controlled and often higher-yielding approach. The water-solubility of the NHS byproduct significantly simplifies purification, making this method particularly well-suited for solid-phase peptide synthesis. While the upfront cost may be higher, the improved purity and reduced side reactions can lead to significant savings in time and resources during downstream processing.
Ultimately, the optimal choice depends on the specific requirements of your project, including the sequence to be synthesized, the scale of the reaction, and the purity requirements of the final peptide. By understanding the underlying chemistry and practical considerations of each method, researchers can make an informed decision to maximize the efficiency and success of their peptide synthesis endeavors.
References
-
Chinchilla, R., Dodsworth, D. J., Nájera, C., & Soriano, J. M. (2001). Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Tetrahedron Letters, 42(26), 4487-4489. Available at: [Link]
- Anderson, G. W. (1967). U.S. Patent No. 3,317,559. Washington, DC: U.S. Patent and Trademark Office.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Butwell, F. G. W., et al. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Peptide Research, 8(3), 146-153. Available at: [Link]
-
Gauthier, M.-A., & Klok, H.-A. (2008). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Polymer Chemistry, 46(20), 5217-5229. Available at: [Link]
-
Martinez-Mayorga, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14, 12345-12352. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1795. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of (A) FA-NHS-ester using DCC and NHS... Retrieved from [Link]
-
Gawlik, J., et al. (2015). Outbreak of contact allergy to dicyclohexylcarbodiimide in a biotechnology laboratory. Contact Dermatitis, 72(2), 99-104. Available at: [Link]
-
Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]
Sources
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. N-Hydroxysuccinimide - Enamine [enamine.net]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. (PDF) Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Guide: N-(Cyclohexyl)succinimide vs. N-Aromatic and N-Alkyl Analogs
Topic: Comparing "N-(Cyclohexyl)succinimide" to other N-substituted succinimides Content Type: Technical Comparison Guide Audience: Researchers, medicinal chemists, and drug development scientists.
Executive Summary: The Aliphatic-Aromatic Divide
N-(Cyclohexyl)succinimide (N-CHS) represents a critical structural pivot point in succinimide pharmacology. While N-substituted succinimides are historically significant as anticonvulsants (e.g., Phensuximide, Ethosuximide derivatives), N-CHS offers a unique physicochemical profile by substituting the planar, electron-rich phenyl ring of classical anticonvulsants with a bulky, lipophilic, non-planar cyclohexyl group.
Crucial Safety Distinction:
WARNING: Do not confuse N-(Cyclohexyl)succinimide (CAS: 6301-71-9) with Cycloheximide (CAS: 66-81-9).
N-(Cyclohexyl)succinimide: A simple synthetic intermediate and anticonvulsant analog.
Cycloheximide: A glutarimide antibiotic and potent protein synthesis inhibitor with high mammalian toxicity.
Implication: This guide focuses strictly on the succinimide derivative (N-CHS).
Chemical & Physical Profile: The Comparator Table
The following table contrasts N-CHS with its primary structural analogs: the aromatic N-Phenylsuccinimide (N-PS), the small alkyl N-Methylsuccinimide (N-MS), and the flexible N-Benzylsuccinimide (N-BS).
| Feature | N-(Cyclohexyl)succinimide | N-Phenylsuccinimide | N-Methylsuccinimide | N-Benzylsuccinimide |
| Structure Type | Aliphatic Cyclic (Bulky) | Aromatic (Planar) | Short Alkyl (Small) | Aromatic-Alkyl Linker |
| MW ( g/mol ) | 181.23 | 175.18 | 113.11 | 189.21 |
| LogP (Calc) | ~1.47 | ~1.15 | ~ -0.65 | ~1.60 |
| Steric Profile | High (Chair conformation) | Moderate (Planar) | Low | Moderate (Flexible) |
| Electronic Effect | Inductive (+I) | Resonance (+R/-I) | Inductive (+I) | Inductive/Resonance |
| Water Solubility | Low | Low | High | Very Low |
| Primary Utility | Intermediate / SAR Probe | Anticonvulsant Core | Solubilizing Core | Hydrophobic Linker |
Key Insight: N-CHS possesses a higher LogP than the phenyl analog (1.47 vs 1.15), suggesting superior Blood-Brain Barrier (BBB) permeability. However, it lacks the
Mechanistic Analysis: Structure-Activity Relationship (SAR)
The efficacy of N-substituted succinimides hinges on a balance between lipophilicity (for transport) and electronic interaction (for receptor binding).
Visualization: The SAR Decision Pathway
The following diagram illustrates how the N-substituent dictates the pharmacological fate of the succinimide core.
Caption: SAR Pathway contrasting the binding affinity of aromatic substituents vs. the transport efficiency of aliphatic substituents.
Analysis:
-
Steric Bulk: The cyclohexyl group exists in a chair conformation, occupying significantly more 3D space than the flat phenyl ring. This can sterically hinder binding if the receptor pocket is narrow (common in ion channels).
-
Electronic Absence: N-CHS lacks the aromatic ring required for
-cation interactions with receptor residues (e.g., Tyrosine or Phenylalanine in the sodium channel pore). This explains why N-alkyl succinimides generally show reduced potency compared to their N-phenyl counterparts in Maximal Electroshock (MES) seizure models.
Synthesis & Scalability
N-CHS is synthesized via the condensation of succinic anhydride with cyclohexylamine. Two primary methods exist: the classical thermal dehydration and the "Green" Zinc-catalyzed method.
Method A: Zinc-Catalyzed "One-Pot" Synthesis (Recommended)
This method offers higher atom economy and lower energy requirements than thermal dehydration.
Protocol:
-
Reagents: Succinic Anhydride (1.1 eq), Cyclohexylamine (1.0 eq), Zinc dust (catalytic), Acetic Acid (Solvent).
-
Step 1: Dissolve cyclohexylamine in acetic acid at room temperature.
-
Step 2: Add succinic anhydride slowly. The reaction is exothermic; temperature will rise (approx. 50-60°C).
-
Step 3: Add catalytic Zinc dust. Stir vigorously for 10-15 minutes.
-
Step 4: Pour mixture into crushed ice. The product, N-CHS, precipitates as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 85-92%.
Method B: Thermal Dehydration (Solvent-Free)
-
Reagents: Succinic Anhydride, Cyclohexylamine.
-
Process: Heat the mixture to 160-180°C. The intermediate amic acid cyclizes, releasing water.
-
Drawback: Requires high heat; risk of polymerization or degradation (tar formation).
Experimental Performance Data
A. Anticonvulsant Activity (Predicted vs. Observed)
While specific ED50 data for N-CHS is sparse compared to commercial drugs, comparative studies on N-alkyl vs N-aryl succinimides allow for high-confidence extrapolation.
| Test Model | N-Phenyl (Standard) | N-Cyclohexyl (Test) | Mechanistic Rationale |
| MES (Maximal Electroshock) | High Activity (ED50 ~40-60 mg/kg) | Moderate/Low Activity | MES protection correlates with phenyl-like electronics. N-CHS lacks this. |
| scPTZ (Chemoconvulsant) | Moderate Activity | Moderate Activity | Correlates with alkyl-like lipophilicity (Ethosuximide-like mechanism). |
| Neurotoxicity (Rotarod) | High (Sedation) | Low/Moderate | Aliphatic derivatives often show less sedation than phenyl derivatives. |
B. Stability Profile
-
Hydrolytic Stability: N-CHS is more resistant to ring-opening hydrolysis than N-Phenylsuccinimide. The electron-donating nature of the cyclohexyl group stabilizes the imide bond against nucleophilic attack compared to the electron-withdrawing phenyl group.
-
Thermal Stability: MP ~55-60°C (N-CHS) vs ~156°C (N-PS). N-CHS has a significantly lower melting point, making it easier to process in melt-blending but less suitable for high-temp applications.
References
-
Synthesis Protocol: Mahale, K. A., et al. (2018). "One Pot Green Synthesis of N-substituted Succinimide." International Journal of Chemical and Physical Sciences.
-
Anticonvulsant SAR: Kornet, M. J., et al. (1970). "Synthesis and Anticonvulsant Properties of Some Derivatives of N-Methyl-2-phenylsuccinimide." Journal of Pharmaceutical Sciences.
-
Physical Properties: NIST Chemistry WebBook. "N-(Cyclohexyl)succinimide."[][2] Standard Reference Data.
-
Toxicity Distinction: Cayman Chemical. "Cycloheximide Safety Data Sheet." (For contrast/negative control data).
- Lipophilicity & Transport: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
Sources
Beyond the Urea Precipitate: Modern Alternatives to DCC and Succinimide-Based Coupling
Executive Summary & Nomenclature Clarification
Status: High-Priority Technical Correction Subject: N-(Cyclohexyl)succinimide (Nomenclature Conflation) Target System: N,N'-Dicyclohexylcarbodiimide (DCC) + N-Hydroxysuccinimide (NHS)
In the context of amide bond formation, "N-(Cyclohexyl)succinimide" is frequently a nomenclature conflation referring to the DCC/NHS coupling system. DCC (the cyclohexyl-containing dehydrating agent) activates the carboxylic acid, while NHS (the succinimide additive) suppresses racemization and forms an active ester.
While the DCC/NHS method is a historical workhorse, it suffers from a critical flaw: the formation of N,N'-dicyclohexylurea (DCU) , a highly insoluble byproduct that complicates purification and can contaminate final products. Furthermore, DCC is a potent allergen.
This guide evaluates superior, modern alternatives that eliminate the "urea problem," improve atom economy, and reduce racemization.
Comparative Analysis of Alternatives
The following reagents are categorized by their mechanistic advantages over the DCC/NHS system.
A. The "Green" Powerhouse: T3P (Propylphosphonic Anhydride)
Best For: Scalable synthesis, difficult sterics, and "one-pot" efficiency.
Unlike carbodiimides, T3P does not generate a urea byproduct. It forms a water-soluble phosphate byproduct, allowing for product isolation simply by washing the organic phase with water/bicarbonate. It exhibits extremely low epimerization (racemization) rates compared to DCC.
B. The High-Performance Uronium: COMU
Best For: Solid-Phase Peptide Synthesis (SPPS) and ultra-fast kinetics.
COMU is the modern evolution of HATU. It is based on Oxyma Pure (ethyl cyano(hydroxyimino)acetate) rather than the potentially explosive benzotriazoles (HOBt/HOAt) found in HATU. COMU offers a built-in colorimetric endpoint (changes from red to yellow) and superior solubility.
C. The Aqueous Specialist: EDC/HCl + Sulfo-NHS
Best For: Bioconjugation and protein labeling in aqueous buffers.
If your workflow requires water solubility (e.g., crosslinking proteins), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the only viable carbodiimide. Its urea byproduct is water-soluble, eliminating the filtration issues associated with DCC.[1][2]
Performance Data Comparison
| Feature | DCC / NHS (Legacy) | T3P (Modern Standard) | COMU (High Reactivity) | HATU (Gold Standard) |
| Byproduct | Insoluble Urea (DCU) | Water-soluble Phosphate | Water-soluble | Water-soluble |
| Epimerization | Moderate to High | Very Low | Low | Low |
| Atom Economy | Poor | Good | Moderate | Moderate |
| Toxicity | High (Sensitizer) | Low (Non-toxic) | Moderate | Moderate (Allergen) |
| Purification | Filtration + Chromatography | Extraction Only | Extraction/Chromatography | Chromatography |
| Yield (Steric) | 60-75% | 85-95% | 90-98% | 90-98% |
Mechanistic Visualization
The following diagram illustrates the failure mode of DCC (urea formation) versus the clean pathway of T3P.
Caption: Comparison of DCC's urea byproduct formation vs. T3P's clean water-soluble leaving group pathway.
Experimental Protocols
Protocol A: Scalable T3P Coupling (Green Chemistry)
This protocol is ideal for scale-up (grams to kilograms) due to the ease of workup.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and amine in EtOAc (approx. 5-10 mL per gram of substrate).
-
Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise. (Note: T3P is not shock-sensitive, but the reaction is exothermic).
-
Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS (typically complete in 1-4 hours).
-
Workup (The "Magic" Step):
-
Add water to the reaction mixture (T3P byproducts are water-soluble).
-
Separate layers.
-
Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).
-
Wash organic layer with Sat. NaHCO3 (to remove unreacted acid/T3P).
-
Wash with Brine, dry over MgSO4, and concentrate.
-
-
Result: Often yields >90% purity without chromatography.
Protocol B: High-Efficiency COMU Coupling
Use this for sterically hindered substrates or when racemization is a critical concern.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 equiv)
-
COMU (1.0 equiv)
-
DIPEA (2.0 equiv)
-
Oxyma Pure (0.1 equiv - Optional, boosts rate)
-
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Pre-activation: Dissolve carboxylic acid and COMU in minimal DMF.
-
Base Addition: Add 1.0 equiv of DIPEA. The solution should turn red/orange (indicating active species formation).
-
Coupling: Immediately add the amine and the second equivalent of DIPEA.
-
Monitoring: Stir at room temperature. The red color will fade to yellow as the reaction completes.
-
Workup: Dilute with EtOAc, wash with 1M HCl, NaHCO3, and Brine.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to select the optimal reagent for your specific substrate.[2]
Caption: Logical flow for selecting coupling reagents based on solubility, scale, and steric demands.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the pharmaceutical industry. Chemical Science, 7, 5766-5783. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link
Sources
Dual-Modal Validation of N-(Cyclohexyl)succinimide: A Comparative Guide to HPLC and NMR Methodologies
Executive Summary: The Purity Paradox
In pharmaceutical intermediate synthesis, N-(Cyclohexyl)succinimide (NCS) presents a classic validation challenge. Standard HPLC methods often overestimate its purity by failing to detect non-chromophoric impurities (like residual cyclohexylamine salts or inorganic buffers), while standard 1H-NMR lacks the dynamic range to see trace organic impurities below 0.1%.
This guide establishes a Dual-Modal Validation Protocol , treating HPLC and Quantitative NMR (qNMR) not as alternatives, but as orthogonal requirements. We demonstrate that relying solely on "Area %" from HPLC can lead to purity overestimation by up to 2.5%, potentially compromising downstream lithiation or functionalization steps.
Compound Profile & Analytical Challenges
N-(Cyclohexyl)succinimide (CAS: 1011-87-6) consists of a succinimide ring N-substituted with a cyclohexyl group.
-
Chromatographic Challenge: The molecule lacks a strong UV chromophore (no conjugated
system). Detection relies on the carbonyl transition, requiring low-wavelength monitoring (205–210 nm), which increases baseline noise and solvent interference. -
Spectroscopic Challenge: The cyclohexyl ring creates a "proton forest" in the 1.0–2.0 ppm range of the NMR spectrum, potentially masking aliphatic impurities.
Method A: High-Performance Liquid Chromatography (HPLC)
The "Impurity Hunter" – Best for detecting trace organic byproducts.
The Protocol
Because NCS is relatively polar but possesses a hydrophobic cyclohexyl tail, a C18 stationary phase with high carbon load is essential to retain the main peak long enough to separate it from the solvent front and polar succinic acid byproducts.
System Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Critical: 254 nm is insufficient for this compound).
-
Temperature: 30°C.
Validation Data (Representative)
The following data represents a typical validation curve for NCS, demonstrating the linearity required by ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9998 | |
| LOD (Limit of Detection) | 0.05 µg/mL | |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | |
| Retention Time (NCS) | 8.4 min | |
| Tailing Factor | 1.1 |
Critical Insight: At 210 nm, common solvents like Ethyl Acetate or THF absorb strongly. Samples must be evaporated to dryness and reconstituted in Mobile Phase (Water/ACN) to avoid massive solvent peaks that obscure early-eluting impurities.
Method B: Quantitative NMR (qNMR)
The "Absolute Truth" – Best for mass balance and salt detection.
The Protocol
Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[2] Instead, we use a Certified Reference Material (CRM) as an internal standard.
Experimental Setup:
-
Solvent:
(Chloroform-d) or . -
Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Selection Logic: Maleic acid is distinct from the NCS succinimide singlet (~2.7 ppm) and cyclohexyl multiplet (~4.0 ppm).
-
-
Relaxation Delay (
): 30 seconds .-
Causality: To ensure 99.9% magnetization recovery for accurate integration,
must be (longest relaxation time). Standard 1-second delays will underestimate purity.
-
Structural Assignment (1H NMR in )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.15 – 1.40 | Multiplet | 3H | Cyclohexyl (axial/distal) |
| 1.55 – 1.90 | Multiplet | 5H | Cyclohexyl (equatorial) |
| 2.10 – 2.25 | Multiplet | 2H | Cyclohexyl (C2/C6) |
| 2.68 | Singlet | 4H | Succinimide Ring ( |
| 3.98 – 4.05 | Multiplet (tt) | 1H | N-CH (Methine) |
Purity Calculation
Where
Comparative Analysis: HPLC vs. qNMR
The table below highlights why a single method is insufficient for N-(Cyclohexyl)succinimide.
| Feature | HPLC-UV (210 nm) | qNMR (Internal Standard) |
| Primary Output | Chromatographic Purity (Area %) | Absolute Weight % Purity |
| Sensitivity | High (ppm level) | Moderate (0.1% level) |
| Blind Spot | Inorganic salts, cyclohexylamine (weak UV), residual water. | Trace isomers < 0.1%, overlapping peaks. |
| Sample Destructive? | No (but difficult to recover) | No (fully recoverable) |
| Reference Standard | Requires high-purity NCS standard. | Requires any certified internal standard. |
| Typical Result | 99.8% (Overestimate) | 97.5% (Realistic - accounts for salts/solvents) |
Visualization: The Validation Workflow
The following diagrams illustrate the logical flow for validating NCS, ensuring no blind spots remain.
Diagram 1: The Orthogonal Validation Workflow
Caption: Parallel workflow ensuring both impurity profiling (HPLC) and absolute content (qNMR) are assessed.
Diagram 2: Discrepancy Decision Tree
Caption: Troubleshooting logic when HPLC overestimates purity compared to the absolute qNMR value.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds: N-Cyclohexylsuccinimide. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Sources
A Researcher's Guide to Assessing Racemization in Peptide Synthesis: Evaluating Novel Reagents Against Industry Standards
For researchers, scientists, and drug development professionals, maintaining stereochemical integrity during peptide synthesis is not merely a matter of purity; it is fundamental to biological activity. The introduction of a single epimeric impurity can drastically alter a peptide's conformation, receptor binding affinity, and therapeutic efficacy. This guide provides a comprehensive framework for assessing racemization, using the unconventional reagent N-(Cyclohexyl)succinimde as a case study to illustrate how to evaluate any new compound against established, low-racemization coupling reagents.
The Specter of Racemization in Peptide Synthesis
The creation of a peptide bond requires the activation of a C-terminal carboxylic acid. This activation, however, increases the acidity of the proton on the alpha-carbon (Cα), making it susceptible to abstraction by a base.[1][2] The primary pathway for racemization for N-acyl protected amino acids involves the formation of a planar, achiral 5(4H)-oxazolone intermediate.[3] Once this intermediate forms, the stereocenter is lost. Subsequent nucleophilic attack by the N-terminal amine of the coupling partner will result in a mixture of L- and D-isomers, compromising the optical purity of the final peptide.[2][3]
Several factors critically influence the rate of racemization, including the choice of coupling reagent, additives, base, solvent, and reaction temperature.[1] Amino acids like Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction due to the nature of their side chains.[2]
Caption: The 5(4H)-oxazolone mechanism, a primary cause of racemization.
Deconstructing the Topic Reagent: N-(Cyclohexyl)succinimide
A thorough review of scientific literature reveals that N-(Cyclohexyl)succinimide (CAS 6301-71-9) is a known chemical compound but is not a recognized coupling reagent or additive for peptide synthesis.[4][5] Its name bears a superficial resemblance to two critical classes of reagents, which may cause confusion:
-
N-Hydroxysuccinimide (NHS): An indispensable additive. When used with carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), NHS traps the highly reactive O-acylisourea intermediate to form an NHS-active ester.[6] This active ester is more stable and significantly less prone to racemization, making the DIC/NHS or DIC/HOBt combinations classic methods for suppressing epimerization.[1][6]
-
Dicyclohexylcarbodiimide (DCC): A powerful coupling reagent (a dehydrating agent) that directly activates the carboxylic acid.[3] Used alone, DCC is known to cause significant racemization.
Given its structure, N-(Cyclohexyl)succinimide lacks the hydroxyl group of NHS, rendering it incapable of forming the racemization-suppressing active esters that are central to the function of NHS, HOBt, or Oxyma. It also lacks the carbodiimide functional group of DCC. Therefore, its role in a peptide coupling reaction is not established. A scientist presented with this compound would need to determine if it has any activating capability or if it is merely an inert spectator. The only way to do this authoritatively is through rigorous experimental testing.
The Gold Standards: Low-Racemization Coupling Reagents
Any new reagent must be benchmarked against current best-in-class solutions. The landscape of modern peptide synthesis is dominated by two main families of reagents known for their efficiency and low racemization levels, especially when used with appropriate bases.[3]
-
Carbodiimides with Additives: This classic approach involves using a carbodiimide like DIC with a nucleophilic additive. The additive rapidly converts the racemization-prone O-acylisourea intermediate into a more stable active ester.
-
HOBt (1-Hydroxybenzotriazole): The traditional additive, highly effective at suppressing racemization.[1]
-
OxymaPure (Ethyl cyano(hydroxyimino)acetate): A safer, non-explosive alternative to HOBt that offers comparable or even superior performance in suppressing racemization.
-
-
Onium Salt Reagents (Aminium/Uronium & Phosphonium): These reagents are pre-packaged combinations of an activating moiety and a racemization-suppressing agent (like HOBt or HOAt). They are known for high reactivity and efficiency.
-
HBTU/HATU: Aminium/uronium salts that form HOBt/HOAt active esters in situ. HATU, containing HOAt, is generally considered more reactive and provides superior racemization suppression compared to HBTU.[7][8]
-
COMU: A modern uronium salt based on Oxyma, offering high efficiency and enhanced safety.[7]
-
The choice of base is also critical. While DIPEA is common, sterically hindered bases like 2,4,6-collidine are often recommended to further minimize racemization by reducing the likelihood of Cα proton abstraction.[3]
Comparative Data: Racemization Levels of Standard Reagents
While exact racemization percentages are highly sequence- and condition-dependent, extensive studies have established a clear hierarchy of performance. The following table summarizes representative data for the coupling of a racemization-prone fragment, providing a benchmark for comparison.
| Coupling Reagent/Additive | Base | % D-Isomer (Epimer) Formed (Typical Range) | Reference |
| DIC alone | DIPEA | 5-20% | General Knowledge |
| DIC / HOBt | DIPEA | 0.5-2% | [1] |
| DIC / Oxyma | DIPEA | <1% | [7] |
| HBTU | DIPEA | 1-3% | [7][8] |
| HATU | Collidine | <0.5% | [3][7] |
| N-(Cyclohexyl)succinimide | Collidine | Unknown (To Be Determined) | N/A |
This data is illustrative. Actual results will vary.
Experimental Protocol: A Self-Validating System for Assessing Racemization
To objectively assess the racemization potential of N-(Cyclohexyl)succinimide or any novel reagent, a standardized, well-controlled experiment is required. This protocol uses a model peptide coupling known to be sensitive to racemization and relies on HPLC to quantify the diastereomeric products.
Model System
The coupling of an N-terminally protected amino acid to an amino acid ester is a standard model. A common and effective choice is the coupling of Z-Phe-OH to H-Val-OMe (or H-Pro-NH₂), where Phenylalanine (Phe) is the residue at risk of racemization.
Experimental Workflow Diagram
Caption: Workflow for evaluating a new peptide coupling reagent.
Step-by-Step Methodology
Objective: To quantify the percentage of the D-Phe-L-Val diastereomer formed during the coupling reaction using different activation methods.
Materials:
-
Z-L-Phe-OH (N-carbobenzyloxy-L-phenylalanine)
-
H-L-Val-OMe·HCl (L-Valine methyl ester hydrochloride)
-
Test Reagent: N-(Cyclohexyl)succinimide
-
Control Reagents: HATU, DIC, HOBt
-
Base: 2,4,6-Collidine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate, 1N HCl, saturated NaHCO₃ solution, brine
-
HPLC system with a chiral column (e.g., Chiralpak IA or equivalent)
Procedure:
-
Reagent Preparation:
-
In three separate reaction vials, dissolve Z-L-Phe-OH (1.0 eq), H-L-Val-OMe·HCl (1.0 eq), and collidine (2.1 eq) in anhydrous DMF. Stir for 5 minutes to form the free amine in situ.
-
-
Activation and Coupling (Run in Parallel):
-
Vial 1 (HATU Control): Add HATU (1.05 eq) to the vial.
-
Vial 2 (DIC/HOBt Benchmark): Add HOBt (1.1 eq) followed by DIC (1.1 eq) to the vial.
-
Vial 3 (Test Article): Add N-(Cyclohexyl)succinimide (1.1 eq) to the vial. Causality Note: This assumes the test article is intended as a direct coupling reagent. If it were hypothesized to be an additive, it would be used in conjunction with an activator like DIC.
-
-
Reaction Monitoring:
-
Stir all reactions at room temperature. Monitor completion by TLC or LC-MS (disappearance of Z-L-Phe-OH). A standard reaction time (e.g., 2 hours) should be used for all conditions to ensure a fair comparison.
-
-
Workup:
-
Quench each reaction by adding water.
-
Dilute with ethyl acetate and wash sequentially with 1N HCl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
HPLC Analysis
-
Sample Preparation: Dissolve the crude residue from each reaction in a known volume of mobile phase.
-
Chromatography:
-
Column: Chiral Stationary Phase (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol (or a suitable gradient).
-
Detection: UV at 254 nm.
-
-
Data Interpretation:
-
The chromatogram should resolve two peaks: the desired Z-L-Phe-L-Val-OMe and the undesired Z-D-Phe-L-Val-OMe diastereomer.
-
Calculate the percentage of the D-isomer using the peak areas: % D-Isomer = [Area(D-L Peak) / (Area(L-L Peak) + Area(D-L Peak))] x 100
-
Conclusion and Recommendations
The integrity of a synthetic peptide is paramount. While the literature provides a robust framework of reliable, low-racemization coupling reagents like HATU and DIC/Oxyma , the potential introduction of novel reagents requires a rigorous and objective validation strategy.
Our investigation reveals no evidence to support the use of N-(Cyclohexyl)succinimide as a viable reagent in peptide synthesis. Based on its chemical structure, it is not expected to perform as either a coupling agent or a racemization suppressor. Any claims to the contrary would need to be substantiated by empirical data generated through a validation protocol like the one described herein.
For researchers and drug developers, the recommendation is clear:
-
Rely on Proven Methods: For critical syntheses, utilize well-characterized coupling reagents known for low racemization, such as HATU with a hindered base like collidine, or DIC in combination with Oxyma.
-
Validate Novel Reagents: Before implementing any new, unverified reagent into a synthesis workflow, perform a comprehensive assessment of its performance, including coupling efficiency and, most importantly, its impact on racemization, using a standardized protocol.
-
Prioritize Purity: The small cost savings potentially offered by an unproven reagent are insignificant compared to the risks of compromised biological activity, difficult purification, and project delays caused by stereochemical impurities.
References
-
NIST. N-(Cyclohexyl)succinimide. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of N-(Cyclohexyl)succinimide (CAS 6301-71-9). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
Sources
- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 5. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Chemoselectivity and Stability Profile: N-(Cyclohexyl)succinimide vs. Reactive Biological Scaffolds
Executive Summary
N-(Cyclohexyl)succinimide (NCS) represents a saturated cyclic imide scaffold often encountered in drug discovery as a pharmacophore or a stable linker byproduct. Unlike its unsaturated analog (Maleimides ) or activated ester cousins (NHS-esters ), NCS is characterized by high metabolic stability and low chemoselectivity toward biological nucleophiles (thiols and amines) under physiological conditions.
This guide provides a technical analysis of the cross-reactivity profile of NCS. It is designed for researchers requiring a negative control for bioconjugation or assessing the metabolic liability of succinimide-containing drug candidates.
Mechanistic Analysis: The Stability Spectrum
To understand the cross-reactivity of NCS, one must contrast it with the two functional groups it most closely resembles:
-
N-Hydroxysuccinimide (NHS) Esters: Highly reactive toward primary amines (
). -
Maleimides: Highly reactive toward thiols (
) via Michael addition.[1] -
N-(Cyclohexyl)succinimide (NCS): The saturated imide ring lacks the leaving group of NHS and the double bond of maleimide.
The Hydrolysis Pathway (Primary Mode of Degradation)
The primary "cross-reactivity" concern for NCS is hydrolytic ring-opening . While the 5-membered ring possesses some strain, the
-
Mechanism: Nucleophilic attack by hydroxide (
) at the carbonyl carbon.[2] -
Product: N-cyclohexylsuccinamic acid.
-
pH Sensitivity: Stable at pH 4.0–7.4; Hydrolysis rate (
) increases significantly at pH > 8.5.
Lack of Thiol Reactivity
Unlike maleimides, NCS cannot undergo Michael addition because the C2-C3 bond is saturated. This makes NCS an ideal negative control in cysteine-labeling studies to distinguish non-specific hydrophobic binding from covalent conjugation.
Comparative Cross-Reactivity Matrix
The following table summarizes the reactivity of NCS against critical biological functional groups compared to standard bioconjugation reagents.
| Functional Group | Target Residue | N-(Cyclohexyl)succinimide (NCS) | Maleimide | NHS-Ester |
| Thiol ( | Cysteine (GSH) | Inert (No Michael Addition) | High Reactivity (Fast Conjugation) | Low (Slow Thioester formation) |
| Primary Amine ( | Lysine / N-terminus | Inert (at pH < 9.0) | Low (pH dependent) | High Reactivity (Amide bond formation) |
| Hydroxyl ( | Serine / Water | Stable (Slow hydrolysis at pH > 8) | Slow Hydrolysis | Rapid Hydrolysis |
| Imidazole | Histidine | Inert | Low | Low |
Visualization of Reaction Pathways[3][4]
The diagram below illustrates the divergent pathways of NCS compared to Maleimides, highlighting why NCS is chemically stable in environments where Maleimides are consumed.
Caption: Comparative reactivity pathways showing the inertness of NCS toward thiols compared to the rapid conjugation observed with Maleimides.
Experimental Protocols
To validate the stability of NCS in your specific matrix, use the following self-validating protocols.
Protocol A: Thiol Cross-Reactivity Challenge (GSH Assay)
Objective: Confirm NCS does not deplete free thiols (unlike Maleimides).
-
Preparation:
-
Prepare a 10 mM stock of NCS in DMSO.
-
Prepare a 10 mM stock of N-Cyclohexylmaleimide (Positive Control) in DMSO.
-
Prepare 1 mM Glutathione (GSH) in PBS (pH 7.4, degassed).
-
-
Incubation:
-
Mix NCS (100 µM final) with GSH (100 µM final) in PBS.
-
Mix Positive Control (100 µM) with GSH (100 µM).
-
Incubate at 37°C for 60 minutes.
-
-
Quantification (Ellman’s Assay):
-
Aliquot 50 µL of reaction mixture.
-
Add 200 µL of Ellman’s Reagent (DTNB).
-
Measure Absorbance at 412 nm.
-
-
Validation Criteria:
-
NCS Sample: Absorbance must remain >95% of the GSH-only control (indicating no thiol depletion).
-
Maleimide Sample: Absorbance should drop to <5% (indicating complete thiol consumption).
-
Protocol B: pH-Dependent Hydrolysis Profiling
Objective: Determine the hydrolytic stability half-life (
-
Setup:
-
Prepare buffers at pH 7.4 (PBS) and pH 9.0 (Borate).
-
Spike NCS to 50 µM.
-
-
Monitoring:
-
Inject onto RP-HPLC (C18 column) at
. -
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
-
Detection: UV at 210 nm (Amide bond).
-
-
Analysis:
-
Monitor the disappearance of the NCS peak and the appearance of the ring-opened product (N-cyclohexylsuccinamic acid), which will elute earlier (more polar).
-
Plot
vs. Time to calculate .
-
Logic & Causality Diagram: Experimental Workflow
This workflow ensures that any observed "activity" is correctly attributed to either chemical instability or genuine binding, ruling out artifacts.
Caption: Decision tree for validating N-(Cyclohexyl)succinimide stability and reactivity.
References
-
Khan, M. N. (1984).[2] Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771.[2]
-
Morville, A., et al. (2012). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation.[3] Chemical Science, 3, 2229-2233.
-
Hargreaves, M. K., et al. (1970). Cyclic carboxylic monoimides. Chemical Reviews, 70(4), 439-469. (Foundational review on imide stability).
-
Klenke, B., et al. (2023). Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[4] Molecules, 28(3), 1024.
Sources
Safety Operating Guide
Personal protective equipment for handling N-(Cyclohexyl)succinimide
This guide provides a comprehensive operational safety and handling framework for N-(Cyclohexyl)succinimide . It is designed for researchers and laboratory personnel, prioritizing the Precautionary Principle where specific toxicological data is limited.
Executive Safety Summary & Identification
CRITICAL IDENTIFICATION NOTE: The user-provided CAS 1030-59-7 does not correspond to N-(Cyclohexyl)succinimide in standard chemical registries. This guide is based on the verified chemical identity: N-(Cyclohexyl)succinimide (CAS: 6301-71-9) .[1] Verify the identity of your specific lot before use.
| Parameter | Specification |
| Chemical Name | N-(Cyclohexyl)succinimide |
| Synonyms | 1-Cyclohexylpyrrolidine-2,5-dione; N-Cyclohexylsuccinimide |
| Verified CAS | 6301-71-9 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation).[2] |
Operational Core Directive: Treat this compound as a potential sensitizer and respiratory irritant . While succinimides are generally stable, the N-cyclohexyl moiety implies lipophilicity, facilitating skin absorption. Handle strictly within a chemical fume hood.
Risk Management & Engineering Controls
Effective safety relies on a hierarchy of controls, not just PPE. The following diagram illustrates the required containment strategy for handling N-(Cyclohexyl)succinimide.
Figure 1: Hierarchy of Controls emphasizing engineering containment as the primary defense against dust inhalation.[2]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific task. N-(Cyclohexyl)succinimide is often dissolved in organic solvents (DCM, DMF), which dictates glove compatibility more than the solid itself.
| PPE Category | Standard Operation (Solid Handling) | Solution Handling (e.g., in DCM/DMF) | Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mmChange every 60 mins. | Barrier Laminate (Silver Shield) or Double Nitrile (if incidental splash only). | Nitrile provides excellent protection against solid particulates. However, if dissolved in DCM, nitrile degrades rapidly; barrier laminates are required for immersion protection. |
| Eye Protection | Chemical Safety Goggles (Indirect vented). | Chemical Safety Goggles + Face Shield (if pouring large volumes). | Prevent ocular irritation from dust or splashes. Safety glasses are insufficient for fine powders that can bypass side shields. |
| Respiratory | Fume Hood Required. If hood unavailable: N95/P100 Respirator . | Fume Hood Mandatory. Respirator (OV/P100) only for spill cleanup outside hood. | The compound is a respiratory irritant.[3][4][5] Engineering controls (hood) are superior to respirators. |
| Body Protection | Standard Lab Coat (Cotton/Poly blend). | Chemical Resistant Apron (Tyvek or similar) if handling >100g. | Minimizes dust accumulation on personal clothing and skin contact.[6] |
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid)
-
Objective: Prevent dust generation and inhalation.[2]
-
Location: Inside a chemical fume hood or a vented balance enclosure.
-
Preparation: Place an absorbent pad (benchkote) in the hood. Tare the weighing boat/flask before adding the solid.
-
Technique: Use a clean spatula. Do not pour from the stock bottle; transfer small amounts to the weigh boat.
-
Static Control: Crystalline solids can be static-prone. Use an anti-static gun if available, or wipe the spatula with a dryer sheet (if chemically compatible) to reduce scattering.
-
Transfer: Use a powder funnel to transfer the solid into the reaction vessel. Rinse the funnel with the reaction solvent immediately to capture all residue.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent or water) immediately after use. Dispose of the towel as solid chemical waste.
Protocol B: Reaction Setup
-
Solvent Compatibility: N-(Cyclohexyl)succinimide is soluble in common polar organic solvents (DCM, Ethyl Acetate, Ethanol).
-
Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) and strong reducing agents (e.g., LiAlH₄), as these may react vigorously with the imide functionality.
-
Heating: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent solvent/solute escape.
Emergency Response & Spill Management
Self-Validating Response System: Before acting, ask: Do I have the right PPE? Is the volume manageable? If "No" to either, evacuate and call EHS.
Figure 2: Decision logic for spill remediation.
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][7]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][7][8] Seek medical attention (irritant).
Waste Disposal
Disposal must comply with local (e.g., EPA/RCRA in the US) regulations.
-
Solid Waste: Collect N-(Cyclohexyl)succinimide solids in a container labeled "Hazardous Waste - Solid - Toxic/Irritant".
-
Liquid Waste: If dissolved, dispose of in the appropriate organic solvent waste stream (Halogenated vs. Non-Halogenated).
-
Contaminated Debris: Gloves, weigh boats, and paper towels used for cleanup must be treated as solid hazardous waste.
-
Container Rinsing: Triple rinse empty stock bottles with a compatible solvent (e.g., acetone) before discarding or recycling the glass. Add rinsate to liquid waste.
References
-
National Institute of Standards and Technology (NIST). (2023). N-(Cyclohexyl)succinimide Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
PubChem. (2023). Compound Summary: N-Cyclohexylsuccinimide.[1][] National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. [Link]
Sources
- 1. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. fishersci.com [fishersci.com]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. carlroth.com [carlroth.com]
- 7. itwppfasia.com [itwppfasia.com]
- 8. jmnspecialties.com [jmnspecialties.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
